Hematinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
487-65-0 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h2-3H2,1H3,(H,10,11)(H,9,12,13) |
InChI Key |
ZAFOEDODWZIXMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC1=O)CCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)NC1=O)CCC(=O)O |
Other CAS No. |
487-65-0 |
solubility |
0.22 M |
Synonyms |
hematinic acid |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Hematinic acid?
An In-depth Technical Guide to Hematinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a pyrrole compound derived from the oxidative degradation of protoporphyrin in hemoglobin.[1] It details the chemical structure, physicochemical properties, and established experimental protocols for its synthesis. This guide is intended to serve as a foundational resource for professionals engaged in biochemical research and drug development.
Chemical Identity and Structure
This compound is chemically known as 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid.[2] It is classified as an oxidatively degraded pyrrole.[1] The fundamental structure consists of a maleimide ring substituted with a methyl group and a propanoic acid chain.
Key Identifiers:
-
IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid
-
Synonyms: this compound, 2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid[2][3]
-
CAS Number: 487-65-0[5]
The 2D chemical structure of this compound is as follows:
Image Source: PubChem CID 68098.[2]
Physicochemical and Spectroscopic Data
Quantitative data pertaining to this compound are summarized below. These properties are critical for experimental design, formulation, and analytical characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [4][5] |
| Exact Mass | 183.05315777 Da | [2] |
| Appearance | Solid powder | [5] |
| Solubility | 0.22 M | [1] |
| Elemental Analysis | C: 52.46%, H: 4.95%, N: 7.65%, O: 34.94% | [5] |
| Stereochemistry | Achiral | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following techniques have been reported in the literature.
| Technique | Description | Source |
| ¹³C NMR | ¹³C Nuclear Magnetic Resonance spectra are available. | [2] |
| GC-MS | Gas Chromatography-Mass Spectrometry data has been reported. | [2][6] |
Experimental Protocols
The synthesis of this compound can be achieved through both biochemical degradation and multi-step chemical synthesis.
Synthesis via Oxidative Degradation of Hemoglobin
This method involves the breakdown of hemoglobin using a chemical oxidizing agent.[1][7]
Principle: Phenylhydrazine is used to induce the oxidative cleavage of the heme porphyrin ring in hemoglobin under aerobic conditions, yielding this compound among other degradation products.[7]
Methodology:
-
Preparation of Reactants: Prepare a solution of hemoglobin (Hb) at a concentration of 2 mM (as heme). Prepare solutions of phenylhydrazine (PH) at concentrations ranging from 5 mM to 20 mM.
-
Incubation: Incubate the hemoglobin solution with the phenylhydrazine solution under aerobic conditions. The reaction is dependent on both the concentration of phenylhydrazine and the incubation time.
-
Optimal Conditions: A maximal yield of approximately 18.8 x 10⁻⁴% was achieved using 20 mM phenylhydrazine with an incubation time of 2 hours.[7]
-
Product Analysis: The resulting this compound is derivatized to its methyl ester form.
-
Quantification: The derivatized product is then quantified using gas-liquid chromatography (GLC).[7]
Multi-Step Chemical Synthesis from 2,3-Dimethylmaleic Anhydride
A convenient four-step synthesis starting from a commercially available precursor has been reported.[6]
Principle: This pathway builds the final molecule by sequentially modifying the starting anhydride to introduce the necessary functional groups.
Methodology:
-
Step 1: Imide Formation: A solution of 2,3-dimethylmaleic anhydride (e.g., 80.3 mmol in 200 mL acetic acid) is stirred while adding ammonium acetate (e.g., 106 mmol in 100 mL acetic acid). The mixture is refluxed for 4 hours. After cooling and solvent removal, the resulting 3,4-dimethyl-1H-pyrrole-2,5-dione is recrystallized.[6]
-
Step 2: Bromination: The product from Step 1 is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent (e.g., CCl₄) under reflux to yield the monobrominated compound, 3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dione.[6]
-
Step 3: Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate and a base, sodium ethoxide, in ethanol under reflux. This step introduces the carbon backbone for the propanoic acid side chain.[6]
-
Step 4: Decarboxylation: The malonate derivative is refluxed in 1N hydrochloric acid for approximately 4 hours. This final step hydrolyzes the ester groups and induces decarboxylation to yield the final product, this compound.[6]
-
Purification: The final product can be purified using techniques such as preparative HPLC.[6]
Diagrams and Workflows
Visual representations of the synthesis pathway and the broader biological context of hematinics are provided below.
Caption: Chemical synthesis workflow for this compound from 2,3-dimethylmaleic anhydride.
Caption: The role of key hematinics (Iron, B12, Folic Acid) in red blood cell production.
References
- 1. Buy this compound | 487-65-0 [smolecule.com]
- 2. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hematinic Acid (CAS 487-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hematinic acid (CAS 487-65-0), a pyrrole derivative formed from the oxidative degradation of protoporphyrin in hemoglobin.[1] This document details its chemical and physical properties, synthesis methodologies, analytical techniques, and its biological role in erythropoiesis, making it a valuable resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a dicarboxylic acid and a substituted pyrrole. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 487-65-0 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid | [1] |
| Canonical SMILES | CC1=C(C(=O)NC1=O)CCC(=O)O | [1] |
| InChI Key | ZAFOEDODWZIXMO-UHFFFAOYSA-N | [1] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | 0.22 M | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [2] |
Synthesis of this compound
The primary method for producing this compound involves the oxidative degradation of hemoglobin.[1] A common laboratory-scale synthesis utilizes phenylhydrazine as the oxidizing agent.[3] Additionally, chemical synthesis from precursors like 2,3-dimethylmaleic anhydride is also possible.[1]
Experimental Protocol: Synthesis from Hemoglobin
This protocol is based on the established method of incubating hemoglobin with phenylhydrazine under aerobic conditions.[3]
Materials:
-
Hemoglobin (Hb)
-
Phenylhydrazine (PH)
-
Phosphate buffer (pH 7.4)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Diazomethane (for derivatization, handle with extreme caution in a fume hood)
-
Methanol
Procedure:
-
Prepare a solution of hemoglobin (2 mM as heme) in phosphate buffer.
-
Add phenylhydrazine to the hemoglobin solution to a final concentration of 5-20 mM.
-
Incubate the mixture under aerobic conditions at 37°C for 2 hours. The reaction is dependent on both phenylhydrazine concentration and incubation time.[3]
-
After incubation, acidify the reaction mixture with HCl to pH 2-3.
-
Extract the acidified solution with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate and then evaporate the solvent.
-
For analysis by gas-liquid chromatography (GLC), the resulting this compound residue must be derivatized to its methyl ester. This is typically achieved by treating the residue with a solution of diazomethane in ether.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and derivatization of this compound.
Analytical Characterization
The primary analytical method for the quantification of this compound is Gas-Liquid Chromatography (GLC), following its conversion to the more volatile methyl ester derivative.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.
Gas-Liquid Chromatography (GLC)
Experimental Protocol: This protocol outlines the analysis of this compound methyl ester.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or similar).
GLC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
The this compound methyl ester residue is redissolved in a suitable solvent (e.g., hexane or ethyl acetate) prior to injection.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, high-resolution spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on its structure.
| Proton (¹H) Environment | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.0 |
| Methylene (CH₂-C=C) | ~2.4 |
| Methylene (CH₂-COOH) | ~2.6 |
| Carboxylic Acid (COOH) | ~10-12 |
| Amine (NH) | ~8-9 |
| Carbon (¹³C) Environment | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | ~10 |
| Methylene (CH₂-C=C) | ~20 |
| Methylene (CH₂-COOH) | ~30 |
| Quaternary Carbon (C-CH₃) | ~135 |
| Quaternary Carbon (C-CH₂CH₂COOH) | ~145 |
| Carbonyl (C=O) | ~170-175 |
| Carboxylic Acid (C=O) | ~175-180 |
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with expected losses of water, the carboxylic acid group, and cleavage of the propanoic acid side chain.
Biological Activity and Therapeutic Potential
This compound is classified as a hematinic, a substance that promotes the formation of blood cells.[4] Its primary therapeutic application is in the treatment of various forms of anemia, where it has been shown to increase hemoglobin levels and erythrocyte counts.[1] Unlike direct iron supplementation, this compound is thought to function by enhancing erythropoiesis through a distinct biochemical mechanism.[1]
Mechanism of Action in Erythropoiesis
Erythropoiesis, the process of red blood cell production, is primarily regulated by the hormone erythropoietin (EPO). EPO binds to its receptor (EPOR) on erythroid progenitor cells, activating downstream signaling pathways, including the JAK-STAT and PI3K/Akt pathways.[5][6] These pathways ultimately lead to the activation of transcription factors, most notably GATA1, which is a master regulator of erythroid differentiation.[7][8]
While the precise mechanism of this compound is not fully elucidated, it is proposed to support and enhance the processes stimulated by the EPO signaling cascade. As a product of hemoglobin degradation, it may act as a signaling molecule or a building block that facilitates the maturation of erythroblasts into functional red blood cells.
Conceptual Signaling Pathway:
Caption: Conceptual diagram of the erythropoietin signaling pathway and the proposed supportive role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Erythropoietin stimulates phosphorylation and activation of GATA-1 via the PI3-kinase/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3-kinase/Akt induced by erythropoietin renders the erythroid differentiation factor GATA-1 competent for TIMP-1 gene transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase D-HDAC5 signaling regulates erythropoiesis and contributes to erythropoietin cross-talk with GATA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GATA-1 transactivates erythropoietin receptor gene, and erythropoietin receptor-mediated signals enhance GATA-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Hematinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematinic acid, a dicarboxylic acid derived from the breakdown of heme, has garnered interest within the scientific community for its role in hematopoiesis and its potential therapeutic applications. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and comprehensive data for researchers in the fields of biochemistry, medicine, and drug development.
Historical Perspective: The Discovery of a Heme Metabolite
The discovery of this compound is intertwined with the pioneering work on the degradation of hemoglobin and the structure of blood pigments in the late 19th and early 20th centuries. While a single definitive "discoverer" is not prominently cited in modern literature, its identification emerged from the collective efforts of chemists studying the oxidative breakdown products of heme and bilirubin. Early investigations into the structure of bilirubin, a key product of heme catabolism, led to the isolation and characterization of various smaller pyrrole-containing fragments, among which was this compound. These studies were crucial in elucidating the complex structure of heme and the pathways of its degradation in the body.
Physicochemical Properties and Spectroscopic Data
This compound, with the systematic IUPAC name 3-(4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid, possesses distinct physicochemical properties that are critical for its identification and quantification.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [1][2][3][4] |
| Molecular Weight | 183.16 g/mol | [1][2][3][4] |
| CAS Number | 487-65-0 | [1][3][4][5] |
| Appearance | Solid powder | [4] |
| Solubility | 0.22 M in water | [3] |
| Melting Point | Not available | |
| pKa | Not available |
Spectroscopic Data for the Characterization of this compound:
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Spectral data available in the Human Metabolome Database (HMDB). |
| ¹³C NMR | Spectral data available in the Human Metabolome Database (HMDB) and PubChem.[1] |
| Mass Spectrometry | GC-MS data available in PubChem.[1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for dicarboximides and carboxylic acids. |
Isolation and Synthesis of this compound
This compound can be obtained through two primary methodologies: the oxidative degradation of hemoglobin and chemical synthesis.
Method 1: Oxidative Degradation of Hemoglobin
This method mimics the natural degradation process of heme and is a common laboratory procedure for obtaining this compound.
Experimental Protocol:
-
Preparation of Hemoglobin Solution: A solution of hemoglobin (e.g., 2 mM as heme) is prepared in a suitable buffer, such as a phosphate buffer, at a physiological pH.
-
Reaction with Phenylhydrazine: Phenylhydrazine is added to the hemoglobin solution to a final concentration of 5-20 mM.
-
Incubation: The reaction mixture is incubated under aerobic conditions for a specified period, typically around 2 hours.
-
Extraction: Following incubation, the reaction mixture is acidified, and the this compound is extracted using an organic solvent such as ethyl acetate.
-
Purification: The extracted solution is concentrated, and the crude this compound can be further purified using techniques like column chromatography or recrystallization.
-
Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (NMR, MS, IR) and by comparing the data with known standards. A maximal yield of approximately 18.8 x 10⁻⁴% has been reported using 20 mM of phenylhydrazine for 2 hours.
Method 2: Chemical Synthesis from 2,3-Dimethylmaleic Anhydride
Chemical synthesis offers a more controlled and scalable route to this compound.
Experimental Protocol:
-
Reaction of 2,3-dimethylmaleic anhydride with a suitable nucleophile to open the anhydride ring and introduce a nitrogen-containing functional group.
-
Cyclization to form the pyrrole-2,5-dione ring.
-
Functional group manipulation to introduce the propanoic acid side chain.
-
Purification of the final product using chromatographic techniques.
Biological Role and Significance
This compound is recognized for its role as a hematinic, a substance that promotes the formation of red blood cells. It is believed to contribute to the synthesis of hemoglobin, the iron-containing protein in red blood cells that transports oxygen.[6][7][8] The administration of hematinics is a common therapeutic strategy for treating various forms of anemia.
While this compound itself is not considered a primary signaling molecule, its formation is an integral part of heme catabolism. The breakdown of heme is a critical physiological process for recycling iron and managing the potentially toxic effects of free heme.
Experimental Workflows and Pathways
To visualize the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation of this compound from Hemoglobin.
Caption: Role of this compound precursors in Heme Catabolism.
Conclusion
This compound remains a molecule of interest due to its fundamental connection to heme metabolism and hematopoiesis. This technical guide has provided a comprehensive overview of its discovery, methods of isolation and synthesis, and its key chemical and biological characteristics. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in drug development, facilitating further investigation into the therapeutic potential of this and related compounds. The continued study of this compound and its metabolic pathways will undoubtedly contribute to a deeper understanding of blood physiology and the development of novel treatments for hematological disorders.
References
- 1. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy this compound | 487-65-0 [smolecule.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 487-65-0 [chemicalbook.com]
- 6. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]
- 7. Hematinic - Wikipedia [en.wikipedia.org]
- 8. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]
Hematinic Acid: A Technical Guide on its Formation from Hemoglobin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematinic acid, with the molecular formula C₈H₉NO₄, is an oxidatively degraded pyrrole derived from the protoporphyrin ring of hemoglobin.[1] Its formation is a consequence of the non-enzymatic oxidative cleavage of heme, a process of significant interest in the study of hemolytic anemias and the broader field of hemoglobin catabolism.[1][2] This technical guide provides an in-depth overview of this compound, with a focus on its generation from hemoglobin, experimental methodologies for its study, and its quantitative analysis. It is important to distinguish this compound, a specific chemical compound, from the general term "hematinics," which are nutrients like iron, vitamin B12, and folate required for blood cell formation.[3][4] While this compound has been noted to enhance hemoglobin levels and erythrocyte counts, its mechanism is distinct from traditional iron supplementation as it is thought to enhance erythropoiesis through a different biochemical pathway.[5]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| CAS Number | 487-65-0 |
The Pathway of Hemoglobin Degradation to this compound
The formation of this compound from hemoglobin is a non-enzymatic process involving the oxidative cleavage of the heme's protoporphyrin ring.[2][6] This degradation can be induced by agents that promote oxidative stress, such as phenylhydrazine. The process is distinct from the enzymatic degradation of heme by heme oxygenase, which primarily yields biliverdin, iron, and carbon monoxide.[2][7]
The proposed mechanism for the non-enzymatic formation of this compound involves several intermediate steps, beginning with the oxidative attack on the heme molecule. This leads to the cleavage of the tetrapyrrole ring, ultimately yielding monopyrrolic products, including this compound.
Quantitative Analysis of this compound Formation
The yield of this compound from hemoglobin degradation is dependent on the specific reaction conditions, including the nature and concentration of the oxidizing agent and the incubation time. The following table summarizes the quantitative data from a key study on the formation of this compound from hemoglobin using phenylhydrazine.
| Oxidizing Agent | Hemoglobin Concentration (as Heme) | Oxidizing Agent Concentration | Incubation Time | Maximal Yield of this compound (%) | Reference |
| Phenylhydrazine | 2 mM | 20 mM | 2 hours | 18.8 x 10⁻⁴ | [1] |
| Hydrogen Peroxide | 2 mM | Not Specified | Not Specified | Much lower than with phenylhydrazine | [1] |
Experimental Protocols
The following sections detail the methodologies for the purification of hemoglobin, its subsequent degradation to form this compound, and the analysis of the product.
Purification of Hemoglobin from Red Blood Cells
A critical prerequisite for studying this compound formation is the isolation of pure hemoglobin. Anion exchange chromatography is a commonly employed method.
Materials:
-
Packed red blood cells (RBCs)
-
Isotonic saline (0.9% w/v)
-
3.75 mM phosphate buffer (pH 7.2)
-
Q Sepharose XL resin (or similar anion exchange resin)
-
Centrifuge
-
Ice-water bath
Protocol:
-
Washing of RBCs: Wash the packed RBCs with isotonic saline solution at 4°C. Centrifuge at 4000 rpm for 25 minutes and discard the supernatant, which contains plasma proteins. Repeat this washing and centrifugation step until the supernatant is clear.[8]
-
Hemolysis: Resuspend the washed RBC pellet in three equivalents of cold (4°C) 3.75 mM phosphate buffer (pH 7.2). Incubate for one hour in an ice-water bath to induce hypotonic lysis of the red blood cells.[8]
-
Anion Exchange Chromatography:
-
Equilibrate the Q Sepharose XL column with the appropriate buffer.
-
Load the hemolysate onto the column.
-
Wash the column to remove unbound proteins.
-
Elute the purified hemoglobin using a suitable buffer gradient.
-
-
Verification of Purity: Analyze the purified hemoglobin using SDS-PAGE and LC-MS to confirm its purity. The methemoglobin level should be checked and should ideally be below 2%.[8]
Production of this compound from Hemoglobin
This protocol describes the in vitro synthesis of this compound from purified hemoglobin using phenylhydrazine.
Materials:
-
Purified hemoglobin solution
-
Phenylhydrazine (PH)
-
Phosphate buffer
-
Incubator
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 2 mM hemoglobin (as heme) and 5-20 mM phenylhydrazine in a suitable buffer under aerobic conditions.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration. For maximal yield with 20 mM phenylhydrazine, an incubation time of 2 hours is recommended.[1]
-
Reaction Termination: The method for terminating the reaction should be chosen based on the subsequent analytical steps, but may involve protein precipitation or pH adjustment.
Analysis of this compound by Gas-Liquid Chromatography (GLC)
This compound is typically analyzed by GLC after conversion to its more volatile methyl ester derivative.[1]
Materials:
-
Reaction mixture containing this compound
-
Organic solvent for extraction (e.g., diethyl ether)
-
Derivatization reagent (e.g., diazomethane or methanolic HCl)
-
Gas chromatograph with a suitable column
Protocol:
-
Extraction: Acidify the reaction mixture and extract the this compound into an organic solvent.
-
Derivatization:
-
Prepare the methyl ester of this compound. A common method is to react the extracted acid with diazomethane in an ether solution. Alternatively, heating with methanolic HCl can be used.[9]
-
The derivatization reaction converts the polar carboxylic acid group into a nonpolar methyl ester, increasing its volatility for GC analysis.[10]
-
-
GLC Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The separation is performed on a capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
The identity of the this compound methyl ester peak can be confirmed by mass spectrometry (GC-MS).
-
Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Analysis
The overall experimental workflow for the production and analysis of this compound from hemoglobin is depicted below.
Biological Role and Signaling
Currently, there is limited evidence to suggest that this compound itself acts as a direct signaling molecule in specific cellular pathways. Its biological significance appears to be linked to its role as a degradation product of hemoglobin and its potential to influence erythropoiesis.[5] The term "hematinic" is more broadly applied to substances that are essential for the formation of blood cells, and these substances, such as iron and folate, are involved in numerous metabolic and signaling pathways related to cell proliferation and differentiation.[3] The precise molecular mechanisms by which this compound may enhance erythropoiesis are not well-elucidated and represent an area for future investigation.
Conclusion
This compound is a notable product of the non-enzymatic oxidative degradation of hemoglobin. Its formation can be reliably induced in vitro, and its quantification provides a means to study the processes of oxidative damage to hemoglobin. The experimental protocols and workflows detailed in this guide offer a framework for researchers to investigate the formation of this compound and to explore its potential biological activities further. Future research is warranted to fully understand the physiological relevance of this compound and its potential role in both normal and pathological states of red blood cell turnover.
References
- 1. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme degradation by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. britannica.com [britannica.com]
- 4. Haematinics. I. Patho-physiological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 487-65-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. From Host Heme To Iron: The Expanding Spectrum of Heme Degrading Enzymes Used by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Ultrapure Bovine and Human Hemoglobin by Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Extraction Chromatography [scioninstruments.com]
The Role of Hematinics in Erythropoiesis: A Technical Guide
A Note on Terminology: The term "Hematinic acid" does not correspond to a recognized compound in scientific literature. It is likely a conflation of the term "hematinic," which describes any substance that promotes the formation of red blood cells (erythropoiesis), and common organic acids. This guide will therefore focus on the well-established roles of key hematinics—iron, vitamin B12, and folic acid—in the process of erythropoiesis, with a particular focus on the biochemical and cellular mechanisms that are of interest to researchers and drug development professionals.
Introduction to Erythropoiesis and Hematinics
Erythropoiesis is the complex, multi-step process responsible for the production of red blood cells (erythrocytes). This process is essential for maintaining adequate oxygen-carrying capacity in the blood and is tightly regulated by a variety of factors, most notably the hormone erythropoietin (EPO). Hematinics are critical nutritional components that serve as essential cofactors and substrates in the biochemical pathways that support the proliferation and differentiation of erythroid progenitor cells into mature erythrocytes. Deficiencies in these key hematinics are a leading cause of anemia worldwide.
The Central Role of Iron in Heme Synthesis
Iron is a fundamental component of hemoglobin, the metalloprotein responsible for oxygen transport. The synthesis of the heme group, which contains iron at its core, is a critical and rate-limiting step in hemoglobin production.
Signaling and Regulatory Pathways:
Iron homeostasis is meticulously controlled by the hepcidin-ferroportin axis. Hepcidin, a peptide hormone synthesized in the liver, acts as the master regulator of systemic iron availability. When iron levels are high, hepcidin expression increases, leading to the internalization and degradation of ferroportin, the primary iron export protein on the surface of enterocytes and macrophages. This traps iron within these cells, reducing its absorption into the bloodstream. Conversely, during periods of iron deficiency or increased erythropoietic demand, hepcidin levels fall, allowing for greater iron absorption and release.
Within the erythroid precursor cell, iron uptake is mediated by the transferrin receptor 1 (TfR1), which binds to iron-laden transferrin in the plasma. The regulation of proteins involved in iron metabolism, including TfR1 and ferritin (the intracellular iron storage protein), is controlled at the post-transcriptional level by Iron Regulatory Proteins (IRPs) that bind to Iron-Responsive Elements (IREs) on the messenger RNA (mRNA) of these proteins.
Experimental Protocols:
-
Measurement of Serum Iron and Transferrin Saturation: Serum iron is typically measured using colorimetric assays following the dissociation of iron from transferrin. Transferrin saturation is then calculated as (serum iron / total iron-binding capacity) x 100.
-
Flow Cytometry for Transferrin Receptor 1 (TfR1) Expression: Erythroid precursor cells can be isolated from bone marrow or peripheral blood and stained with a fluorescently labeled antibody against TfR1 (e.g., anti-CD71). The intensity of the fluorescence, quantified by flow cytometry, provides a measure of receptor expression.
Quantitative Data on Iron and Erythropoiesis:
| Parameter | Normal Range | Iron Deficiency Anemia |
| Serum Iron | 60-170 µg/dL | < 60 µg/dL |
| Transferrin Saturation | 20-50% | < 20% |
| Serum Ferritin | 30-300 ng/mL | < 30 ng/mL |
| Soluble Transferrin Receptor | 0.76-1.76 mg/L | > 1.76 mg/L |
The Role of Vitamin B12 and Folic Acid in DNA Synthesis
Vitamin B12 (cobalamin) and folic acid are essential for the synthesis of DNA, a process that is highly active in rapidly dividing erythroid progenitor cells. Deficiencies in either of these vitamins lead to megaloblastic anemia, characterized by the presence of large, immature red blood cells in the bone marrow.
Signaling and Regulatory Pathways:
Folic acid, in its active form of tetrahydrofolate (THF), is a critical coenzyme in the transfer of one-carbon units. This is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. Vitamin B12 is a cofactor for the enzyme methionine synthase, which is responsible for regenerating THF from 5-methyltetrahydrofolate. A deficiency in vitamin B12 traps folate in the 5-methyltetrahydrofolate form, rendering it unavailable for DNA synthesis. This is known as the "folate trap" hypothesis. This interruption of DNA synthesis leads to ineffective erythropoiesis, where hematopoietic cells undergo apoptosis in the bone marrow due to an inability to complete cell division.
// Nodes Folate [label="Folate (from diet)", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolate (DHF)", fillcolor="#FFFFFF", fontcolor="#202124"]; THF [label="Tetrahydrofolate (THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethyleneTHF [label="5,10-Methylene-THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylTHF [label="5-Methyl-THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUMP [label="dUMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dTMP [label="dTMP (for DNA synthesis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homocysteine [label="Homocysteine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methionine [label="Methionine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; B12 [label="Vitamin B12", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Folate -> DHF [label="DHFR"]; DHF -> THF [label="DHFR"]; THF -> MethyleneTHF; MethyleneTHF -> dTMP [label="Thymidylate Synthase"]; dUMP -> dTMP; MethyleneTHF -> MethylTHF [label="MTHFR"]; MethylTHF -> THF [label="Methionine Synthase", dir=back]; Homocysteine -> Methionine [label="Methionine Synthase"]; B12 -> Homocysteine [style=dashed, arrowhead=tee, color="#202124", label="Cofactor for\nMethionine Synthase"];
// Invisible edges for alignment {rank=same; dUMP; MethyleneTHF;} } .enddot Caption: The interconnected roles of Folic Acid and Vitamin B12 in DNA synthesis.
Experimental Protocols:
-
Deoxyuridine Suppression Test: This classic in vitro test assesses the ability of bone marrow cells to incorporate radiolabeled thymidine into DNA in the presence and absence of deoxyuridine. In megaloblastic anemia, the incorporation of thymidine is abnormally high because the de novo synthesis of thymidylate from deoxyuridylate is impaired.
-
Measurement of Serum Vitamin B12 and Folate: Competitive binding immunoassays are the standard methods for quantifying serum levels of vitamin B12 and folate.
Quantitative Data on Vitamin B12, Folate, and Erythropoiesis:
| Parameter | Normal Range | Deficiency |
| Serum Vitamin B12 | 200-900 pg/mL | < 200 pg/mL |
| Serum Folate | 2.7-17.0 ng/mL | < 2.7 ng/mL |
| Red Blood Cell Folate | > 140 ng/mL | < 140 ng/mL |
| Mean Corpuscular Volume (MCV) | 80-100 fL | > 100 fL (Macrocytosis) |
Conclusion and Future Directions
The roles of iron, vitamin B12, and folic acid as essential hematinics are well-defined, yet research continues to uncover more nuanced aspects of their regulation and interaction with the complex machinery of erythropoiesis. For drug development professionals, understanding these fundamental pathways is critical for designing novel therapies for various forms of anemia. Future research may focus on targeted delivery of these essential nutrients to erythroid precursors and the development of small molecules that can modulate the key regulatory pathways to enhance erythropoiesis in disease states. The development of more sensitive and specific biomarkers for early detection of hematinic deficiencies also remains an important area of investigation.
The Biological Significance of Hematinics: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the biological significance of hematinics, with a focus on iron, vitamin B12, and folic acid. It includes detailed signaling and metabolic pathways, quantitative data on deficiencies and supplementation, and methodologies for key experimental protocols. A distinction is made between the broad class of "hematinics" and the specific, less-studied chemical compound "hematinic acid."
Introduction and Clarification of Terminology
The term "hematinic" refers to any substance that is essential for the proper formation of blood components, particularly red blood cells and hemoglobin.[1] Deficiencies in these critical nutrients are a common cause of anemia and other hematological disorders.[1][2] The primary hematinics of clinical and research significance are:
-
Iron
-
Vitamin B12 (Cobalamin)
-
Folic Acid (Vitamin B9)
It is crucial to distinguish the general class of "hematinics" from the specific chemical compound This compound . This compound (C8H9NO4) is a product of the oxidative degradation of hemoglobin and is primarily of interest in specific biochemical contexts.[3][4] While some sources suggest it may play a role in erythropoiesis, there is limited scientific literature to support a broad biological significance or established signaling pathways for this compound.[4] This guide will therefore focus on the well-established roles of the primary hematinics—iron, vitamin B12, and folic acid.
The Biological Significance of Primary Hematinics
Iron
Biological Role: Iron is a vital trace element indispensable for numerous metabolic processes. Its most well-known function is as a central component of heme in hemoglobin, which is responsible for oxygen transport in the blood.[5] It is also essential for DNA synthesis and cellular energy production through its role in the electron transport chain.[5] Due to its potential to generate damaging free radicals, iron homeostasis is tightly regulated.[6]
Metabolic and Signaling Pathway: The absorption of dietary iron occurs predominantly in the duodenum.[7] Iron exists in two main dietary forms: heme iron (from animal sources) and non-heme iron (from plant sources). Heme iron is generally more bioavailable. Non-heme iron, which is typically in the ferric (Fe³⁺) state, must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (DcytB) before it can be transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[7]
Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via the basolateral transporter ferroportin.[7] The transport of iron out of the enterocyte is coupled with its oxidation back to Fe³⁺ by hephaestin, allowing it to bind to transferrin for transport in the plasma to sites of utilization, such as the bone marrow for erythropoiesis.[6]
The regulation of systemic iron balance is primarily controlled by the liver-produced peptide hormone, hepcidin. Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export from enterocytes and macrophages into the plasma.[7] Hepcidin expression is in turn regulated by iron stores, inflammation, and erythropoietic demand.
Quantitative Data: Iron Recommendations and Therapeutic Dosages
| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |
| RDA | Adult Men (19+ years) | 8.7 mg/day | [8] |
| Adult Women (19-50 years) | 14.8 mg/day | [8] | |
| Adult Women (50+ years) | 8.7 mg/day | [8] | |
| Pregnant Women | 27 mg/day | [9] | |
| Vegetarians | 1.8 times higher than non-vegetarians | [10] | |
| Therapeutic Dose | Iron Deficiency Anemia | 50-100 mg of elemental iron daily or every other day | [11][12] |
| Severe Anemia in Pregnancy | 60-120 mg of elemental iron daily | [13] |
Experimental Protocols: Measurement of Serum Iron
A common method for determining serum iron concentration is the colorimetric ferrozine-based assay .[14][15]
-
Principle: Iron is released from its carrier protein, transferrin, in an acidic medium. Subsequently, it is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by a reducing agent like ascorbic acid. The ferrous iron then reacts with a chromogen, such as ferrozine, to form a stable colored complex. The intensity of the color is directly proportional to the iron concentration and is measured spectrophotometrically.[14]
-
Sample Preparation: Serum is the preferred sample, and hemolysis should be avoided as it can falsely elevate results.[14]
-
Procedure Outline:
-
An aliquot of the serum sample is mixed with an acid-releasing agent to liberate iron from transferrin.
-
A reducing agent is added to convert all the liberated iron to the Fe²⁺ form.
-
The chromogen (e.g., ferrozine) is added, and the mixture is incubated to allow for color development.
-
The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 570 nm for some kits) using a spectrophotometer.[16]
-
The iron concentration in the sample is determined by comparing its absorbance to that of a series of known iron standards.
-
Vitamin B12 (Cobalamin)
Biological Role: Vitamin B12 is a crucial cofactor for two key enzymes in human metabolism: methionine synthase and L-methylmalonyl-CoA mutase.[17] Methionine synthase is essential for the regeneration of methionine from homocysteine, a process vital for DNA synthesis and methylation reactions.[18] L-methylmalonyl-CoA mutase is involved in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a step in the oxidation of odd-chain fatty acids and some amino acids.[17] Deficiency leads to megaloblastic anemia and neurological complications.[18]
Metabolic and Signaling Pathway: The absorption of vitamin B12 is a multi-step process that begins in the stomach and is completed in the terminal ileum.
-
Stomach: Dietary B12, bound to food proteins, is released by the action of gastric acid and pepsin. The freed B12 then binds to haptocorrin (also known as R-protein), a protein found in saliva and gastric secretions.[19][20]
-
Duodenum: In the more alkaline environment of the duodenum, pancreatic proteases digest haptocorrin, releasing the B12. The released B12 then binds to intrinsic factor (IF), a glycoprotein secreted by the parietal cells of the stomach.[19][20]
-
Terminal Ileum: The B12-IF complex travels to the terminal ileum, where it is recognized by and binds to a specific receptor on the surface of enterocytes called the cubam receptor. The complex is then absorbed via receptor-mediated endocytosis.[18]
-
Circulation: Inside the enterocyte, B12 is released from the complex and binds to another transport protein, transcobalamin II. The B12-transcobalamin II complex is then secreted into the portal circulation and delivered to the liver and other tissues.[20]
Quantitative Data: Vitamin B12 Recommendations and Therapeutic Dosages
| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |
| RDA | Adults | 2.4 mcg/day | [21] |
| Therapeutic Dose | Vitamin B12 Deficiency | Varies widely based on severity and cause; may involve high-dose oral supplements (e.g., 1000-2000 mcg/day) or intramuscular injections. | [22] |
Experimental Protocols: Measurement of Serum Vitamin B12
Serum vitamin B12 levels are commonly measured using competitive binding immunoassays , such as the automated electrochemiluminescence immunoassay (ECLIA).[23][24]
-
Principle: This assay is based on the competition between B12 in the patient's sample and a labeled B12 for a limited number of binding sites on a B12-binding protein (e.g., intrinsic factor). The amount of labeled B12 that binds is inversely proportional to the concentration of B12 in the sample.
-
Sample Preparation: Serum or plasma can be used. A fasting sample is often preferred.[23]
-
Procedure Outline (ECLIA):
-
The patient sample is pretreated to release B12 from its endogenous binding proteins.
-
The treated sample is incubated with a ruthenium-labeled intrinsic factor, forming a complex with the patient's B12.[23]
-
Biotinylated B12 is added, which competes for any remaining binding sites on the ruthenium-labeled intrinsic factor.
-
Streptavidin-coated magnetic microparticles are introduced, which bind to the biotinylated B12 complexes.
-
The reaction mixture is passed through a measuring cell where the microparticles are magnetically captured. Unbound components are washed away.
-
A voltage is applied, inducing a chemiluminescent reaction from the ruthenium label. The light emitted is measured by a photomultiplier, and the intensity is inversely proportional to the concentration of vitamin B12 in the original sample.[23]
-
Folic Acid (Vitamin B9)
Biological Role: Folic acid and its derivatives (folates) are essential coenzymes in "one-carbon metabolism."[25] They facilitate the transfer of one-carbon units in a variety of reactions critical for the synthesis of DNA (specifically thymidine and purines) and RNA, as well as for the metabolism of several amino acids, including the conversion of homocysteine to methionine.[25][26] Folate is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.
Metabolic and Signaling Pathway: Dietary folates are typically in the form of polyglutamates, which must be processed before absorption.
-
Intestinal Lumen: In the jejunum, the enzyme folate conjugase (also known as pteroyl polyglutamate hydrolase) on the brush border of enterocytes hydrolyzes folate polyglutamates into monoglutamates.[27][28]
-
Enterocyte Uptake: Folate monoglutamates are then absorbed into the enterocytes, primarily via the proton-coupled folate transporter (PCFT).[26]
-
Metabolic Activation: Inside the enterocyte and subsequently in the liver, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). This is a two-step process requiring NADPH.[26]
-
Circulation and Cellular Uptake: The major circulating form of folate is 5-methyltetrahydrofolate. Tissues take up folate from the circulation via specific folate receptors and transporters.[25]
Quantitative Data: Folic Acid Recommendations and Therapeutic Dosages
| Parameter | Population | Recommended Daily Allowance (RDA) / Therapeutic Dose | Reference(s) |
| RDA | Adults | 400 mcg/day | [29] |
| Women of Childbearing Age | 400-800 mcg/day (supplemental) | [29] | |
| Therapeutic Dose | Folate Deficiency Anemia | 1-5 mg/day | [11] |
Experimental Protocols: Measurement of Folate
The two primary methods for assessing folate status are the microbiological assay and competitive protein binding assays .[30] Serum folate reflects recent dietary intake, while red blood cell (RBC) folate is an indicator of long-term stores.[31][32]
-
Microbiological Assay:
-
Principle: This method uses the microorganism Lactobacillus rhamnosus (formerly L. casei), which requires folate for growth. The growth of the bacteria in a folate-limited medium is proportional to the amount of folate present in the patient sample.[33]
-
Sample Preparation: For RBC folate, a whole blood hemolysate is prepared to release folate from the red cells.
-
Procedure Outline:
-
The sample (serum or hemolysate) is added to a growth medium containing all necessary nutrients for L. rhamnosus except folate.
-
The medium is inoculated with the bacteria and incubated (e.g., 42 hours at 37°C).[33]
-
Bacterial growth is measured by turbidity (absorbance) using a microplate reader.
-
The folate concentration is determined by comparing the sample's growth curve to that of known folate standards.
-
-
-
Competitive Protein Binding Assay:
-
Principle: Similar to the B12 immunoassay, this method involves competition between folate in the sample and a labeled folate for binding sites on a folate-binding protein.
-
Advantages: These assays are generally faster and more easily automated than the microbiological assay.
-
The Chemical Compound: this compound
Chemical Identity and Formation: this compound is a pyrrole derivative with the chemical formula C8H9NO4.[3] It is not a nutrient but rather a degradation product formed from the oxidative cleavage of the protoporphyrin ring of heme.[4] One documented method of its production is the incubation of hemoglobin with phenylhydrazine under aerobic conditions.[4]
Biological Significance: The biological significance of this compound is not well-established in peer-reviewed scientific literature. While some commercial suppliers suggest it is used in the treatment of anemia by enhancing hemoglobin levels and erythrocyte counts, these claims are not widely supported by robust clinical or experimental data in the available scientific databases.[4] There are currently no described signaling pathways or well-defined mechanisms of action for this compound in a physiological context. Its relevance appears to be confined to specific chemical and biochemical research, particularly in studies of heme degradation.
Conclusion
The biological significance of hematinics is central to hematopoiesis and overall health. The primary hematinics—iron, vitamin B12, and folic acid—are essential nutrients with well-defined metabolic pathways and critical roles in cellular function. Deficiencies in these substances are a major cause of anemia worldwide, and their supplementation is a cornerstone of treatment. In contrast, the specific chemical "this compound" is a product of heme degradation with a currently undefined and likely limited biological role. For researchers and drug development professionals, a thorough understanding of the absorption, transport, and metabolic pathways of the primary hematinics is fundamental to diagnosing and treating hematological disorders and developing novel therapeutic strategies.
References
- 1. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]
- 2. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]
- 3. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 487-65-0 [smolecule.com]
- 5. Iron absorption and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron absorption and transport-an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Vitamins and minerals - Iron - NHS [nhs.uk]
- 9. nutrition.ucdavis.edu [nutrition.ucdavis.edu]
- 10. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Iron Deficiency Anemia Treatment & Management: Approach Considerations, Iron Therapy, Management of Hemorrhage [emedicine.medscape.com]
- 13. Iron Supplements for Anemia: Dosage and More [healthline.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Revised recommendations for the measurements of the serum iron in human blood | Scilit [scilit.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]
- 21. Vitamin B-12 - Mayo Clinic [mayoclinic.org]
- 22. drugs.com [drugs.com]
- 23. wwwn.cdc.gov [wwwn.cdc.gov]
- 24. Vitamin B12: Testing for the diagnosis of deficiency in general practice - Australian Clinical Labs [clinicallabs.com.au]
- 25. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 26. Folate - Wikipedia [en.wikipedia.org]
- 27. gpnotebook.com [gpnotebook.com]
- 28. Intestinal absorption of folic acid - new physiologic & molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Haiderian Medical Centre - Iron & B12/Folate Diet Advice [haiderian.co.uk]
- 30. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. documents.cap.org [documents.cap.org]
- 33. cdc.gov [cdc.gov]
Hematinic Acid: A Technical Guide on its Formation and Relation to Heme Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hematinic acid, a specific pyrrole derivative formed from the oxidative degradation of heme. While the broader class of "hematinics" (such as iron, vitamin B12, and folic acid) are well-established in their roles in erythropoiesis, this compound itself is a distinct chemical entity with a more nascent area of research. This document details the chemical properties of this compound, its formation from hemoglobin, its place within the context of heme metabolism, and potential, though not yet fully explored, applications in drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key pathways and workflows to facilitate understanding.
Introduction: Distinguishing this compound from Hematinics
It is crucial to differentiate between "this compound" and the general category of "hematinics."
-
Hematinics are substances essential for the formation of blood cells, particularly red blood cells.[1][2] The primary hematinics include iron, vitamin B12, and folic acid, which are fundamental in the treatment of various forms of anemia.[3][4][5]
-
This compound , in contrast, is a specific chemical compound, 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, with the molecular formula C8H9NO4.[6][7][8] It is not a nutrient but rather an oxidative degradation product of the protoporphyrin ring of heme.[6][9]
This guide will focus exclusively on the chemical entity of this compound and its relationship to heme metabolism.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid | [6] |
| Molecular Formula | C8H9NO4 | [6][7][8] |
| Molecular Weight | 183.16 g/mol | [7][10] |
| CAS Number | 487-65-0 | [10][11] |
| Canonical SMILES | CC1=C(C(=O)NC1=O)CCC(=O)O | [6] |
| InChI Key | ZAFOEDODWZIXMO-UHFFFAOYSA-N | [6] |
| Appearance | Solid powder | [10] |
Formation of this compound from Heme
This compound is not a product of a defined biosynthetic pathway in vivo. Instead, it has been identified as a product of the oxidative cleavage of heme, the prosthetic group in hemoglobin.[9] Specifically, it can be generated experimentally through the reaction of hemoglobin with phenylhydrazine in the presence of oxygen.[6][9] This reaction leads to the degradation of the porphyrin ring.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Hematinic - Wikipedia [en.wikipedia.org]
- 3. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]
- 4. Hematinics | PPTX [slideshare.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Buy this compound | 487-65-0 [smolecule.com]
- 7. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. This compound | 487-65-0 [chemicalbook.com]
Hematinic acid IUPAC name and synonyms
An In-depth Technical Guide to Hematinic Acid
This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and methods of production. It is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity
IUPAC Name: 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid[1][]
Synonyms:
-
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-4-methyl-2,5-dioxo-[1][3]
-
2,5-Dihydro-4-methyl-2,5-dioxo-1H-pyrrole-3-propanoic acid
-
2,5-Dioxo-4-methyl-3-pyrroline-3-propionic acid[4]
-
Biliverdic acid[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [1][][3] |
| Molecular Weight | 183.16 g/mol | [1][][3] |
| Exact Mass | 183.05315777 Da | [1] |
| Appearance | Solid powder | [3] |
| Water Solubility | 39 g/L (at 20 ºC) (Estimate) | [4] |
| Boiling Point | 316.82 °C (Rough Estimate) | [4] |
| Density | 1.3719 (Rough Estimate) | [4] |
| Refractive Index | 1.5570 (Estimate) | [4] |
| LogP (Octanol/Water) | -0.6 (Computed) | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-APT-NMR spectra for this compound have been published as supplementary materials in a study on heme degradation.
-
Mass Spectrometry (MS): GC-MS data for this compound is available in public databases such as PubChem.[1]
Experimental Protocols
This compound is a product of the oxidative degradation of heme, the iron-containing prosthetic group in hemoglobin. Below are detailed protocols for its generation from hemin (a derivative of heme) and subsequent purification.
Generation of this compound via Oxidative Degradation of Hemin
This protocol is adapted from a study on the molecular taphonomy of heme.
Objective: To produce this compound by the chemical oxidation of hemin chloride.
Materials:
-
Hemin chloride
-
Methanol
-
Ammonia solution (NH₃)
-
Aqueous hydrogen peroxide (H₂O₂)
-
Dichloromethane
-
Water
Protocol (Alkaline Aqueous Conditions):
-
Dissolve 100 mg of hemin chloride in 18 mL of water containing 1% ammonia (pH 10.5).
-
Add 3 mL of 35% hydrogen peroxide (H₂O₂) solution to the mixture, resulting in a final concentration of 5% H₂O₂ (w/v).
-
Heat the reaction mixture for 1 hour at 60 °C.
-
Following the reaction, lyophilize the mixture to dryness.
-
Resuspend the resulting lyophilizate in methanol.
-
Dilute the methanolic solution with 4 volumes of water.
-
Perform a liquid-liquid extraction by extracting the aqueous solution three consecutive times with 50 mL of dichloromethane for each extraction.
-
Collect the organic phases for further analysis or purification of this compound.
Purification of this compound by Preparative HPLC
Objective: To isolate and purify this compound from the crude reaction mixture.
Equipment and Reagents:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column
-
Acetonitrile (Mobile Phase A)
-
Water (Mobile Phase B)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Prepare the mobile phases: Mobile Phase A consists of acetonitrile with 0.05% TFA, and Mobile Phase B consists of water with 0.05% TFA.
-
Dissolve a portion of the lyophilized crude reaction mixture (e.g., 3.3 g) in an appropriate solvent for injection.
-
Set the flow rate of the HPLC system to 25 mL/min.
-
Execute the following gradient program for elution:
-
0–1 min: Hold at 20% Mobile Phase A.
-
1–8 min: Linear gradient from 20% to 100% Mobile Phase A.
-
8–16 min: Flush the column with 100% Mobile Phase A.
-
-
Monitor the eluent using a suitable detector (e.g., DAD-UV) and collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).
Formation Pathway and Experimental Workflow
Oxidative Degradation Pathway of Heme
This compound is not a product of the canonical heme catabolism pathway that leads to bilirubin. Instead, it is formed via the oxidative cleavage of the heme's tetrapyrrole ring, for instance, by reactive oxygen species like those generated from hydrogen peroxide. The process involves the breakdown of the porphyrin macrocycle into smaller pyrrole-containing fragments.
Caption: Oxidative Degradation of Heme to this compound
Experimental Workflow for Isolation and Purification
The following diagram outlines the key steps for producing and isolating this compound in a laboratory setting.
Caption: Experimental Workflow for this compound Isolation
Biological Activity and Mechanism of Action
The term "hematinic" generally refers to substances that are essential for the formation of blood cells and are used to treat anemia; the most common examples are iron, vitamin B12, and folic acid.[4][5] These agents act by providing the necessary building blocks for erythropoiesis (the production of red blood cells).[4][5]
While some sources claim that this compound is used in therapeutic formulations to treat anemia by enhancing hemoglobin levels and erythrocyte counts, detailed scientific studies elucidating a specific biological mechanism of action or a signaling pathway for the compound 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid are not available in the reviewed literature. Searches for its effects on erythroid progenitor cells or its interaction with known hematopoietic signaling pathways, such as the erythropoietin (EPO) signaling cascade, did not yield specific information for this molecule. Therefore, at present, the role of this compound as a direct therapeutic agent in erythropoiesis remains unsubstantiated in the scientific literature, and no signaling pathways can be described.
References
Hematinic Acid: A Technical Guide to its Natural Sources and Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematinic acid, a dicarboxylic acid derived from the breakdown of heme, is a molecule of significant interest in various biomedical research fields. This technical guide provides a comprehensive overview of the natural sources and formation pathways of this compound. It delves into the two primary methods of its generation: the oxidative degradation of hemoglobin and a multi-step chemical synthesis. This document supplies detailed experimental protocols for both formation routes, presents quantitative data in a structured format, and utilizes visualizations to elucidate key pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals working in hematology, biochemistry, and drug development.
Introduction
This compound, with the chemical formula C₈H₉NO₄ and CAS number 487-65-0, is a pyrrole-dicarboxylic acid.[1] Its significance lies in its role as a product of heme catabolism. The term "hematinic" is broadly used to describe substances that promote the formation of blood cells, such as iron, vitamin B12, and folic acid.[2][3][4] However, this guide focuses specifically on the chemical entity of this compound. Understanding the natural formation of this compound through the degradation of hemoglobin, a ubiquitous and vital protein, provides insights into physiological and pathological processes. Furthermore, the ability to synthesize this compound chemically allows for the production of this compound for research and potential therapeutic applications.
Natural Sources and In Vivo Formation
The primary "natural source" of this compound is the in vivo and in vitro oxidative degradation of iron porphyrins found in heme-containing proteins like hemoglobin and cytochromes.[5] It is not a compound that is typically found pre-formed in plant or other natural sources but is rather a product of the breakdown of these essential biological molecules. The formation of this compound is an indicator of heme catabolism, a process that is crucial for iron homeostasis and the removal of aged or damaged red blood cells.
The in vivo degradation of heme is a complex enzymatic process. However, non-enzymatic oxidative cleavage of heme can also occur, leading to the formation of various degradation products, including this compound. This process can be initiated by reactive oxygen species, highlighting a potential link between oxidative stress and heme catabolism.
Formation of this compound
There are two principal methods for the formation of this compound that are well-documented in scientific literature: the oxidative degradation of hemoglobin and a four-step chemical synthesis.
Oxidative Degradation of Hemoglobin
The most studied method for producing this compound from a natural precursor is the oxidative degradation of hemoglobin, particularly through the action of phenylhydrazine.[6][7] This reaction provides a model for understanding the chemical breakdown of heme.
The reaction of hemoglobin with phenylhydrazine under aerobic conditions leads to the oxidative cleavage of the heme's porphyrin ring.[6][7] This process results in the formation of several degradation products, including this compound. The reaction is dependent on the concentration of phenylhydrazine and the incubation time.[6]
Chemical Synthesis from 2,3-Dimethylmaleic Anhydride
A convenient four-step chemical synthesis of this compound has been developed, starting from the commercially available 2,3-dimethylmaleic anhydride.[5] This method allows for the production of larger quantities of this compound compared to the low yields obtained from hemoglobin degradation.
The synthesis involves the following key steps:
-
Reaction with Ammonium Acetate: 2,3-dimethylmaleic anhydride is reacted with ammonium acetate.
-
Bromination: The resulting product is then brominated using N-bromosuccinimide.
-
Reaction with Diethyl Malonate: The monobrominated compound is reacted with diethyl malonate.
-
Decarboxylation: The final step is the decarboxylation of the malonate derivative under mildly acidic conditions to yield this compound.[5]
Quantitative Data
The yield of this compound varies significantly depending on the formation method. The oxidative degradation of hemoglobin typically results in very low yields.
| Formation Method | Reactants | Conditions | Maximum Yield (%) | Reference |
| Oxidative Degradation | Hemoglobin (2 mM as heme), Phenylhydrazine (20 mM) | Aerobic, 2 hours | 18.8 x 10⁻⁴ | [6] |
| Chemical Synthesis | 2,3-Dimethylmaleic Anhydride | Four steps | High Yield | [5] |
Experimental Protocols
Formation of this compound from Hemoglobin
This protocol is based on the method described by Hirota & Sasaki (1994).[6]
Materials:
-
Hemoglobin solution (2 mM as heme)
-
Phenylhydrazine solution (5-20 mM)
-
Phosphate buffer (pH 7.4)
-
Apparatus for aerobic incubation (e.g., shaking water bath)
-
Equipment for extraction (e.g., separatory funnel, organic solvents)
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
Procedure:
-
Prepare a solution of hemoglobin (2 mM as heme) in phosphate buffer (pH 7.4).
-
Add phenylhydrazine to the hemoglobin solution to a final concentration of 5-20 mM.
-
Incubate the mixture under aerobic conditions (e.g., in a shaking water bath open to the air) for a specified time (e.g., 2 hours).
-
Stop the reaction by adding a quenching agent or by immediate extraction.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to isolate the degradation products.
-
Wash the organic extract with water to remove any water-soluble impurities.
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Derivatize the resulting residue to its methyl ester for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS to identify and quantify this compound.
Chemical Synthesis of this compound
This protocol is a generalized representation based on the four-step synthesis from 2,3-dimethylmaleic anhydride.[5] For precise quantities and reaction conditions, consulting the original publication is recommended.
Materials:
-
2,3-Dimethylmaleic anhydride
-
Ammonium acetate
-
N-bromosuccinimide (NBS)
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid (1N)
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
Step 1: Reaction with Ammonium Acetate
-
React 2,3-dimethylmaleic anhydride with ammonium acetate in a suitable solvent (e.g., acetic acid).
-
Heat the reaction mixture to facilitate the formation of the pyrroledione intermediate.
-
Isolate and purify the product.
Step 2: Bromination
-
Dissolve the product from Step 1 in a suitable solvent.
-
Add one equivalent of N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture until the bromination is complete.
-
Isolate and purify the monobrominated compound.
Step 3: Reaction with Diethyl Malonate
-
React the monobrominated compound with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture to drive the reaction to completion.
-
Isolate the resulting malonate derivative.
Step 4: Decarboxylation
-
Treat the malonate derivative with a mildly acidic solution (e.g., 1N hydrochloric acid).
-
Reflux the mixture to effect decarboxylation.
-
Isolate and purify the final product, this compound. Purification may be achieved by techniques such as preparative HPLC.[5]
Conclusion
This compound is a significant degradation product of heme, and its formation can be achieved through both the oxidative breakdown of natural precursors like hemoglobin and through a structured chemical synthesis. This guide has provided a detailed overview of these processes, including the underlying mechanisms, quantitative yields, and experimental protocols. The information and visualizations presented herein are intended to serve as a valuable technical resource for researchers and professionals in the fields of biochemistry, hematology, and drug development, facilitating further investigation into the roles and applications of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of biological and chemical heme polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. moravek.com [moravek.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hematinic Acid from 2,3-Dimethylmaleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematinic acid is a dicarboxylic acid derived from the oxidative degradation of heme, a component of hemoglobin and other hemoproteins. Its synthesis is of interest to researchers studying heme metabolism and its degradation pathways, as well as to professionals in drug development who may use it as a building block or reference compound. This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 2,3-dimethylmaleic anhydride. The described four-step synthesis is based on the facile method developed by Brynjelsen et al.[1].
Overall Reaction Scheme
The synthesis proceeds through four main steps:
-
Monobromination: 2,3-dimethylmaleic anhydride is monobrominated using N-bromosuccinimide to yield 2-(bromomethyl)-3-methylmaleic anhydride.
-
Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate in the presence of a base.
-
Hydrolysis and Decarboxylation: The resulting malonate derivative is hydrolyzed and subsequently decarboxylated to form this compound.
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1. Monobromination | 2,3-Dimethylmaleic anhydride | 2-(Bromomethyl)-3-methylmaleic anhydride | N-Bromosuccinimide (NBS), Benzoyl peroxide | ~83 | >95 (crude) |
| 2. Malonic Ester Synthesis | 2-(Bromomethyl)-3-methylmaleic anhydride | Diethyl 2-((2-methyl-3-oxo-2,5-dihydrofuran-2-yl)methyl)malonate | Diethyl malonate, Sodium ethoxide, Ethanol | - | - |
| 3. Hydrolysis & Decarboxylation | Diethyl 2-((2-methyl-3-oxo-2,5-dihydrofuran-2-yl)methyl)malonate | This compound | 1N Hydrochloric acid | ~76 (overall) | >98 (post-HPLC) |
Note: The yield for step 2 is not explicitly separated in the primary literature and is incorporated into the overall yield after decarboxylation.
Experimental Protocols
Step 1: Synthesis of 2-(Bromomethyl)-3-methylmaleic anhydride (3)
This procedure describes the monobromination of 2,3-dimethylmaleic anhydride.
Materials:
-
2,3-Dimethylmaleic anhydride (1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 2,3-dimethylmaleic anhydride (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1 equivalent).
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-methylmaleic anhydride (3) as a solid. The product can be used in the next step without further purification.
Step 2 & 3: Synthesis of this compound (6) via Malonic Ester Synthesis and Decarboxylation
This protocol combines the reaction of the brominated intermediate with diethyl malonate and the subsequent hydrolysis and decarboxylation to yield this compound.
Materials:
-
2-(Bromomethyl)-3-methylmaleic anhydride (3)
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.
-
Add the crude 2-(bromomethyl)-3-methylmaleic anhydride (3) (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 8-12 hours.
-
After cooling to room temperature, acidify the mixture with 1N HCl to a pH of approximately 1-2.
-
Reflux the acidified mixture for an additional 4-6 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
Step 4: Purification of this compound (6)
This protocol describes the purification of the crude this compound using preparative HPLC.
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a minimal amount of the HPLC mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA. A typical starting condition could be 15% acetonitrile and 85% water with 0.1% TFA.[1]
-
Inject the dissolved sample onto the column.
-
Monitor the elution of the product using a UV detector, typically at 230 nm.[1]
-
Collect the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvents using a rotary evaporator to obtain pure this compound as a clear, viscous oil.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Conceptual Relationship)
This diagram illustrates the conceptual relationship of this compound as a degradation product of heme.
Caption: Conceptual pathway of Heme degradation.
References
Synthesis of Hematinic Acid from Hemoglobin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of hematinic acid from hemoglobin. This compound, a degradation product of the heme molecule, is of interest in various biomedical research areas, including the study of hemolytic diseases and the development of novel therapeutic agents. The synthesis is a two-stage process involving the extraction of heme from hemoglobin followed by its oxidative cleavage.
Data Summary
The following table summarizes the quantitative data associated with the synthesis of this compound from hemoglobin, primarily focusing on the oxidative cleavage step using phenylhydrazine as described in the literature.
| Parameter | Value | Conditions | Reference |
| Starting Material | Hemoglobin (as heme) | 2 mM | [1] |
| Reagent | Phenylhydrazine | 5-20 mM | [1] |
| Reaction Time | 2 hours | Aerobic | [1] |
| Maximal Yield | 18.8 x 10-4 % | 20 mM Phenylhydrazine | [1] |
| Analytical Method | Gas-Liquid Chromatography (GLC) | After derivatization to methyl ester | [1] |
Experimental Protocols
The synthesis of this compound from hemoglobin can be performed in two main stages:
-
Heme Extraction from Hemoglobin
-
Oxidative Cleavage of Heme to this compound
Protocol for Heme Extraction from Hemoglobin (Acidic Acetone Method)
This protocol describes the extraction of the heme prosthetic group from hemoglobin using the acidic acetone precipitation method. This method is effective for separating the heme group from the globin protein.
Materials:
-
Hemoglobin solution
-
Acetone (pre-chilled to -20°C)
-
Hydrochloric acid (HCl), concentrated
-
Centrifuge
-
Lyophilizer (optional)
-
pH meter
Procedure:
-
Preparation of Acidic Acetone: Prepare a solution of acetone containing 0.2% (v/v) concentrated HCl. It is crucial to perform this in a fume hood and to use pre-chilled acetone.
-
Acidification of Hemoglobin Solution: Adjust the pH of the hemoglobin solution to 2.0-2.5 using 1 M HCl. This step facilitates the dissociation of heme from the globin chains.
-
Precipitation of Globin: Slowly add the acidified hemoglobin solution to a 10-fold excess volume of the pre-chilled acidic acetone with constant stirring. The globin protein will precipitate out of the solution.
-
Incubation: Allow the mixture to stand at -20°C for at least 4 hours to ensure complete precipitation of the globin.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Separation: Carefully decant the supernatant, which contains the extracted heme, into a clean container. The pellet consists of the precipitated globin.
-
Heme Solution Preparation: The heme-containing supernatant can be concentrated under reduced pressure. The extracted heme is now ready for the subsequent oxidative cleavage step.
Protocol for Oxidative Cleavage of Heme to this compound
This protocol details the oxidative degradation of the extracted heme to yield this compound using phenylhydrazine.
Materials:
-
Heme solution (from the previous extraction step)
-
Phenylhydrazine
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath
-
Thin Layer Chromatography (TLC) apparatus
-
Gas-Liquid Chromatography (GLC) system for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 2 mM heme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Addition of Phenylhydrazine: Add phenylhydrazine to the heme solution to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture under aerobic conditions at 37°C for 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the degradation of heme and the appearance of degradation products.
-
Work-up and Extraction: After the incubation period, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the products.
-
Purification (Optional): The extracted product can be further purified using column chromatography if necessary.
-
Analysis and Quantification: The formation of this compound is confirmed and quantified by Gas-Liquid Chromatography (GLC) after derivatization to its methyl ester.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from hemoglobin.
Caption: Workflow for this compound Synthesis.
Chemical Transformation Pathway
The diagram below outlines the chemical transformation of the heme molecule into this compound through oxidative cleavage.
Caption: Heme to this compound Transformation.
References
Application Note: Gas-Liquid Chromatography (GLC) Analysis of Hematinic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Hematinic acid using Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS). Due to the limited availability of specific published methods for the direct GLC analysis of this compound, this protocol is a synthesized method based on established principles for the analysis of similar polar, non-volatile dicarboxylic acids.
Introduction
This compound, a dicarboxylic acid derived from the oxidative degradation of porphyrins, is a compound of interest in various biomedical research areas. Its polar nature, stemming from two carboxylic acid groups and a lactam ring, makes it non-volatile and thus unsuitable for direct analysis by Gas-Liquid Chromatography (GLC). To overcome this limitation, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable derivatives. This application note details a robust protocol for the analysis of this compound via GLC-MS following a silylation derivatization procedure. Silylation, a common derivatization technique, replaces the active hydrogen atoms in the carboxylic acid and lactam groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte.
Experimental Protocol
This protocol is designed for the derivatization of this compound to its trimethylsilyl (TMS) ester and subsequent analysis by GLC-MS.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Succinic acid-d4 (or another suitable deuterated dicarboxylic acid)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts and PTFE-lined caps
Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like pyridine or ethyl acetate.
-
Prepare a stock solution of the internal standard (Succinic acid-d4) at a concentration of 1 mg/mL.
-
For calibration standards, aliquot appropriate volumes of the this compound stock solution into GC vials to achieve a concentration range of 1-100 µg/mL.
-
For unknown samples, accurately weigh or measure the sample into a GC vial.
-
To each vial (standards and samples), add a fixed amount of the internal standard (e.g., 10 µL of a 100 µg/mL working solution).
-
-
Solvent Evaporation:
-
Derivatization (Silylation):
-
To each dry vial, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Securely cap the vials and vortex briefly to ensure thorough mixing.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[4]
-
After heating, allow the vials to cool to room temperature before GLC-MS analysis.
-
GLC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Agilent CP-Sil 8 CB Low Bleed/MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 290°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-650) for qualitative analysis.
Data Presentation
Quantitative data should be summarized for clear comparison. The following table presents hypothetical data for the GLC-MS analysis of the di-TMS derivative of this compound and the di-TMS derivative of the internal standard, Succinic acid-d4.
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | di-TMS | 15.2 | 313 | 298, 170 |
| Succinic acid-d4 (IS) | di-TMS | 11.8 | 266 | 149, 192 |
Note: The retention times and m/z values are hypothetical and should be confirmed by running standards.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the GLC analysis of this compound.
Caption: Workflow for the GLC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the chemical transformations during the analytical process.
Caption: Chemical transformation pathway for this compound analysis.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Hematinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Hematinic acid (3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid) using High-Performance Liquid Chromatography (HPLC). This compound, a dicarboxylic acid imide, is a degradation product of heme and its accurate quantification is crucial in various biomedical and pharmaceutical research settings. This note outlines a primary reversed-phase HPLC (RP-HPLC) method and discusses alternative approaches such as Hydrophilic Interaction Chromatography (HILIC). It includes comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in method development and implementation.
Introduction
This compound is a chemical compound with the molecular formula C₈H₉NO₄. It is classified as an oxidatively degraded pyrrole derived from the protoporphyrin ring of hemoglobin.[1] Its structure, featuring both a carboxylic acid and a cyclic imide group, presents unique challenges and opportunities for chromatographic analysis. The polarity imparted by the carboxylic acid group and the UV-active nature of the imide ring are key considerations in developing a robust analytical method.
The accurate determination of this compound can be essential in studies related to heme metabolism, oxidative stress, and the stability of heme-containing proteins and pharmaceuticals. This application note provides a reliable HPLC method for its separation and quantification.
HPLC Methodologies for this compound Analysis
Given the polar and acidic nature of this compound, several HPLC strategies can be employed. A reversed-phase method is proposed as the primary approach due to its widespread availability and robustness.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for the separation of moderately polar compounds. For polar acidic analytes like this compound, controlling the mobile phase pH is critical to ensure reproducible retention and good peak shape. By operating at a pH below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to better retention on a non-polar stationary phase.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides a good balance of hydrophobicity for retaining the protonated form of this compound.
-
Mobile Phase: A low pH mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the C18 column.[2] Phosphoric acid is a common and effective buffer for this purpose. Acetonitrile is a standard organic modifier in RP-HPLC.
-
Detection: The cyclic imide structure of this compound is expected to have a UV absorbance in the lower UV range. A wavelength of 225 nm is proposed for good sensitivity.[3][4]
Alternative Method: Hydrophilic Interaction Chromatography (HILIC)
For highly polar compounds that show poor retention in reversed-phase chromatography even with highly aqueous mobile phases, HILIC is an excellent alternative.[1][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Proposed HILIC Conditions:
| Parameter | Recommended Setting |
| Column | Amide or Diol phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.0) |
| Gradient | 0% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid for the RP-HPLC method) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. Below is a general procedure for biological fluids.
-
Protein Precipitation: For samples like plasma or serum, add three parts of cold acetonitrile to one part of the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
Quantitative data from method validation should be summarized for clarity and easy comparison.
Table 1: Expected Performance Characteristics of the Proposed RP-HPLC Method
| Parameter | Expected Value | Description |
| Retention Time (tR) | 5 - 10 min | The time at which this compound elutes from the column. |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true value obtained. |
Note: The values in Table 1 are estimates and must be experimentally determined during method validation.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Selection
The choice of HPLC method depends on the physicochemical properties of the analyte. This diagram shows the decision-making process.
References
- 1. diduco.com [diduco.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Hematinic Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematinic acid, a dicarboxylic acid derived from the oxidative degradation of heme, is a molecule of significant interest in various fields, including biochemistry, toxicology, and pharmacology. Its presence can be indicative of oxidative stress and heme catabolism. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for the definitive identification and quantification of this compound in biological and chemical samples. These application notes provide detailed protocols for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Analyte Information
-
Compound Name: this compound
-
IUPAC Name: 3-(4-methyl-2,5-dioxo-1H-pyrrol-3-yl)propanoic acid[1]
-
Molecular Formula: C₈H₉NO₄[1]
-
Molecular Weight: 183.16 g/mol [1]
-
CAS Number: 487-65-0[1]
II. Data Presentation: Predicted Mass Spectral Data
Due to the limited availability of public domain experimental mass spectra for this compound, the following tables present predicted fragmentation patterns based on the known fragmentation of similar dicarboxylic acids and pyrrole-containing compounds.[2][3] These tables are intended to guide method development and data interpretation. It is strongly recommended to confirm these transitions using a certified reference standard of this compound.
Table 1: Predicted GC-MS Data for this compound (as Dimethyl Ester Derivative)
For GC-MS analysis, derivatization is typically required to increase the volatility of the analyte. Esterification of the carboxylic acid groups to their methyl esters is a common approach.
| Analyte | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Predicted Neutral Loss |
| This compound dimethyl ester | 211 | 180, 152, 124, 96 | -OCH₃, -COOCH₃, -CH₂COOCH₃, -C₄H₄NO₂ |
Table 2: Predicted LC-MS/MS Data for this compound (Negative Ion Mode)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of organic acids in complex matrices. Negative ion mode is often preferred for carboxylic acids.
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Predicted Neutral Loss |
| 182.04 | 138.05 | -CO₂ (decarboxylation) |
| 182.04 | 110.06 | -CO₂ - C₂H₄ |
| 182.04 | 96.04 | -CO₂ - C₃H₄O |
III. Experimental Protocols
A. Protocol 1: GC-MS Analysis of this compound
This protocol outlines the derivatization of this compound to its more volatile methyl ester, followed by analysis using gas chromatography-mass spectrometry.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions to isolate the organic acids.
-
Derivatization (Methyl Esterification):
-
Evaporate the dried extract to completeness under a gentle stream of nitrogen.
-
Add 200 µL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the methyl esters with 500 µL of hexane.
-
Carefully transfer the hexane layer to a new vial for GC-MS analysis.[4][5]
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
B. Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a method for the direct analysis of this compound in aqueous or extracted samples using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Aqueous Samples: Centrifuge to remove particulates and dilute with the initial mobile phase if necessary.
-
Biological Fluids (e.g., Plasma, Urine): Perform protein precipitation by adding three volumes of ice-cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Tissue Samples: Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction as described for biological fluids.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Thermo Scientific Q Exactive™ Hybrid Quadrupole-Orbitrap™ or equivalent.[6]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 300°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
IV. Mandatory Visualizations
A. Signaling Pathway: Formation of this compound from Heme
The following diagram illustrates the oxidative cleavage of a heme molecule, a process that can lead to the formation of this compound. This is a non-enzymatic degradation pathway that can be initiated by reactive oxygen species.
B. Experimental Workflow: LC-MS/MS Analysis
This diagram outlines the key steps in the LC-MS/MS workflow for the identification of this compound.
References
- 1. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Hematinic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematinic acid, with the IUPAC name 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, is a degradation product of heme. Its structural characterization is crucial for understanding heme metabolism and related pathological conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound. This document provides detailed application notes and protocols for the use of NMR spectroscopy in determining the structure of this compound.
Data Presentation
Note: The following NMR data is predicted using NMRDB.org (accessed December 13, 2025) and should be used as a reference. Experimental data may vary based on solvent and instrument conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | -COOH |
| ~8.0 | Singlet | 1H | -NH |
| ~2.6 | Triplet | 2H | -CH₂-COOH |
| ~2.4 | Triplet | 2H | -C=C-CH₂- |
| ~1.9 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~178 | Quaternary | -COOH |
| ~172 | Quaternary | -C=O (imide) |
| ~171 | Quaternary | -C=O (imide) |
| ~145 | Quaternary | -C(CH₃)= |
| ~135 | Quaternary | -C(CH₂-)= |
| ~32 | Methylene | -CH₂-COOH |
| ~22 | Methylene | -C=C-CH₂- |
| ~9 | Methyl | -CH₃ |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are good starting points. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-NH and -COOH).
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Experiment: Standard proton NMR experiment.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon NMR experiment.
-
Spectral Width: 0 to 200 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Protocol 3: 2D NMR Data Acquisition for Structural Elucidation
To confirm the connectivity and spatial relationships within the this compound molecule, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks. This will help to establish the connectivity of the propanoic acid side chain.
-
Expected Correlations: A cross-peak between the signals at ~2.6 ppm and ~2.4 ppm, confirming the -CH₂-CH₂- fragment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Expected Correlations:
-
Proton at ~2.6 ppm with the carbon at ~32 ppm.
-
Proton at ~2.4 ppm with the carbon at ~22 ppm.
-
Proton at ~1.9 ppm with the carbon at ~9 ppm.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. This is crucial for connecting the different structural fragments and identifying quaternary carbons.
-
Expected Correlations:
-
Protons of the -CH₂- group at ~2.4 ppm with the carbons of the maleimide ring (~135 ppm and ~145 ppm) and the carboxylic acid carbon (~178 ppm).
-
The methyl protons at ~1.9 ppm with the olefinic carbons of the maleimide ring (~145 ppm and ~135 ppm) and the imide carbonyl carbons (~171 ppm and ~172 ppm).
-
The NH proton at ~8.0 ppm with the adjacent carbonyl carbons (~171 ppm and ~172 ppm).
-
-
Mandatory Visualization
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Application Note: Quantification of Hematinic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematinic acid is a dicarboxylic acid derived from the oxidative degradation of the porphyrin ring of heme.[1] Its presence and concentration in biological fluids are gaining attention as a potential biomarker for oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative diseases.[2][3] The breakdown of heme, particularly from hemoglobin, under conditions of excessive reactive oxygen species (ROS) can lead to the formation of this compound.[1][4] Therefore, the accurate and precise quantification of this compound in biological samples like plasma and urine is crucial for understanding disease mechanisms, identifying potential therapeutic targets, and monitoring disease progression. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway: Formation of this compound
This compound is not a product of the normal, enzymatic heme degradation pathway that produces bilirubin.[5] Instead, it is formed when heme is attacked by reactive oxygen species (ROS), leading to the oxidative cleavage of the porphyrin ring. This process is a hallmark of significant oxidative stress, where the cellular antioxidant defenses are overwhelmed.[4]
Caption: Formation of this compound via Oxidative Stress.
Experimental Workflow Overview
The general workflow for quantifying this compound involves several key stages, from sample collection and preparation to instrumental analysis and data processing. Careful handling during sample preparation is critical to prevent hemolysis, which can artificially elevate this compound levels.[6]
Caption: General experimental workflow for this compound quantification.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility.[7][8] Silylation is a common derivatization method for organic acids.[9]
1. Sample Preparation (Plasma/Urine)
-
Extraction:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Add 400 µL of cold acetonitrile to precipitate proteins.[10] Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[9]
-
Cool to room temperature before injection.
-
2. GC-MS Instrumental Conditions
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized this compound and the internal standard.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is typically not needed.[10][11]
1. Sample Preparation (Plasma/Urine)
-
Protein Precipitation:
-
To 50 µL of plasma or urine, add an internal standard (e.g., Succinic acid-13C2, as a proxy for a dicarboxylic acid internal standard).[12]
-
Add 200 µL of cold methanol containing 0.1% formic acid.[13]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to an LC-MS vial for analysis.
-
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph:
-
Column: A C18 column suitable for polar analytes (e.g., an aqueous C18 column, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion spray voltage, source temperature, and gas flows. Determine MRM transitions (precursor ion > product ion) and collision energies for both this compound and the internal standard by infusing pure standards.
-
Data Presentation
Quantitative results for this compound can vary based on the population, analytical method, and physiological or pathological state. The tables below provide a comparative overview of the analytical methods and representative concentration ranges.
Table 1: Comparison of Analytical Method Performance
| Parameter | GC-MS | LC-MS/MS |
| Sample Volume | 100-200 µL | 20-50 µL |
| Preparation | Extraction + Derivatization | Protein Precipitation |
| Run Time | ~25 min | ~10 min |
| Sensitivity (LOQ) | Low ng/mL | High pg/mL to low ng/mL |
| Specificity | High | Very High |
| Throughput | Moderate | High |
Table 2: Representative Concentrations of Oxidative Stress Biomarkers
While specific reference ranges for this compound are not widely established in clinical literature, data for other relevant biomarkers of oxidative stress and normal blood parameters are provided for context.[14][15] Researchers should establish their own reference ranges based on the study population.
| Analyte | Biological Matrix | Typical Healthy Range | Potential Pathological Change |
| Hemoglobin | Plasma | < 50 mg/L[16] | Increased in hemolysis |
| Malondialdehyde (MDA) | Serum | Varies (e.g., 1-4 µmol/L) | Increased in oxidative stress[17] |
| Glutathione (GSH) | Serum | Varies (e.g., 0.5-2.0 µmol/L) | Decreased in oxidative stress[17][18] |
| Uric Acid | Serum | 2.7-8.5 mg/dL[14] | Can increase with cell turnover/stress[17] |
| This compound | Plasma/Urine | Not well established | Expected to increase with oxidative stress |
The quantification of this compound in biological samples is a valuable tool for investigating the role of oxidative stress in health and disease. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the necessary sensitivity and specificity for this analysis. The choice between methods will depend on available instrumentation, required throughput, and sample volume limitations. The protocols provided herein offer a robust starting point for researchers to develop and validate their own assays for advancing research in this critical area.
References
- 1. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of Oxidative Stress in Acute and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of oxidative stress in hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. mdc-berlin.de [mdc-berlin.de]
- 7. gcms.cz [gcms.cz]
- 8. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lab Values, Normal Adult: Laboratory Reference Ranges in Healthy Adults [emedicine.medscape.com]
- 15. annualmeeting.acponline.org [annualmeeting.acponline.org]
- 16. Estimation of plasma and urinary hemoglobin by a rate spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stress markers and antioxidant activity in patients admitted to Intensive Care Unit with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Hematinic Acid and Other Key Biomarkers in Hemolysis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemolysis, the premature destruction of red blood cells (RBCs), is a critical process to monitor in a variety of research and clinical settings, including drug development, toxicology, and the study of hematological disorders. The detection and quantification of hemolysis rely on the measurement of specific biomarkers released from or consumed during RBC lysis. While established biomarkers such as lactate dehydrogenase (LDH), haptoglobin, and bilirubin are routinely used, there is ongoing interest in identifying novel markers. This document provides an overview of hematinic acid as a potential, though not yet established, biomarker of heme catabolism, and offers detailed application notes and protocols for the established panel of hemolysis biomarkers.
This compound: A Theoretical Biomarker of Heme Degradation
This compound, with the chemical name 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, is a known oxidative degradation product of the protoporphyrin ring of heme.[1][2] In vitro studies have demonstrated its formation from the reaction of hemoglobin with phenylhydrazine, a potent hemolytic agent, suggesting a potential link to hemolysis.[2] Another study has shown its production from the photo-oxidation of bilirubin.
Despite its origin from heme breakdown, the utility of this compound as a routine quantitative biomarker for hemolysis is not well-established in the scientific literature. There is a notable lack of published data on its reference concentrations in biological fluids, its correlation with the degree of hemolysis in vivo, and validated, detailed analytical methods for its quantification in complex biological matrices. The term "hematinic" is also more broadly used to describe substances that promote the formation of red blood cells, which can cause confusion.[3]
Therefore, while the biochemical rationale for a potential link between this compound and hemolysis exists, its practical application as a biomarker remains an area for further research.
Biochemical Pathway of Heme Catabolism
The established pathway of heme catabolism primarily leads to the formation of biliverdin and subsequently bilirubin.[4] Oxidative stress, a key factor in hemolysis, can lead to the degradation of the heme molecule into various products, theoretically including this compound.[1][5][6]
Caption: Theoretical pathway of heme degradation.
Established Biomarkers of Hemolysis
A panel of well-validated biomarkers is routinely used to detect and quantify hemolysis. These include markers of cellular leakage (LDH), scavengers of free hemoglobin (haptoglobin), products of heme catabolism (bilirubin), and indicators of compensatory erythropoiesis (reticulocyte count).[7][8][9]
Quantitative Data for Established Hemolysis Biomarkers
The following table summarizes the typical reference ranges for key hemolysis biomarkers in adults and their expected changes in a hemolytic state. Note that reference ranges can vary between laboratories.
| Biomarker | Normal Adult Reference Range | Change in Hemolysis |
| Lactate Dehydrogenase (LDH) | 140 - 280 U/L[10] | Increased |
| Haptoglobin | 50 - 220 mg/dL[11] | Decreased |
| Unconjugated (Indirect) Bilirubin | 0.2 - 0.8 mg/dL[12] | Increased |
| Reticulocyte Count | 0.5% - 2.5%[13] | Increased |
Logical Relationship of Hemolysis Biomarkers
The interplay of these biomarkers provides a comprehensive picture of the hemolytic process.
Caption: Relationship of biomarkers to hemolysis.
Experimental Protocols
Protocol 1: Quantification of Lactate Dehydrogenase (LDH) Activity in Serum/Plasma
This protocol is based on a colorimetric assay where LDH reduces NAD+ to NADH, which then reacts with a probe to produce a colored product.[14]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
LDH Assay Buffer
-
LDH Substrate Mix
-
NADH Standard
-
Samples (serum or plasma, avoid hemolysis during collection)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of NADH standards in LDH Assay Buffer in a 96-well plate. A typical range would be 0 to 10 nmol/well.
-
-
Sample Preparation:
-
Dilute serum or plasma samples with LDH Assay Buffer to ensure the readings fall within the linear range of the standard curve. A starting dilution of 1:100 is recommended.[1]
-
-
Reaction Mix Preparation:
-
Prepare a Master Reaction Mix containing LDH Assay Buffer and LDH Substrate Mix according to the kit manufacturer's instructions.
-
-
Assay:
-
Add the prepared standards and diluted samples to the wells of the 96-well plate.
-
Add the Master Reaction Mix to all wells.
-
Immediately read the absorbance at 450 nm (A1).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Read the absorbance again at 450 nm (A2).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each sample.
-
Determine the concentration of NADH generated by the samples using the standard curve.
-
Calculate the LDH activity in the samples, usually expressed in U/L.
-
Protocol 2: Quantification of Haptoglobin in Serum/Plasma by ELISA
This protocol outlines a sandwich ELISA for the quantitative measurement of haptoglobin.[15]
Materials:
-
96-well microplate pre-coated with anti-haptoglobin antibody
-
Microplate reader
-
Wash Buffer
-
Haptoglobin Standard
-
Biotinylated anti-haptoglobin antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution
-
Samples (serum or plasma)
Procedure:
-
Standard and Sample Preparation:
-
Reconstitute the Haptoglobin Standard and perform serial dilutions to create a standard curve.
-
Dilute serum or plasma samples. A high dilution (e.g., 1:20,000) is typically required.
-
-
Assay:
-
Add standards and diluted samples to the pre-coated wells and incubate.
-
Wash the wells with Wash Buffer.
-
Add the Biotinylated anti-haptoglobin antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB Substrate and incubate in the dark until a color develops.
-
Add Stop Solution to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the haptoglobin concentration in the samples from the standard curve, correcting for the dilution factor.
-
Protocol 3: Measurement of Unconjugated Bilirubin in Serum
This protocol is based on the diazo reaction, where bilirubin reacts with a diazo reagent to form a colored product.[16]
Materials:
-
Spectrophotometer
-
Diazo reagent
-
Caffeine-benzoate solution (or other accelerator)
-
Bilirubin standards
-
Samples (serum, protected from light)
Procedure:
-
Total Bilirubin Measurement:
-
Mix the serum sample with the caffeine-benzoate solution to release unconjugated bilirubin from albumin.
-
Add the diazo reagent to start the color-forming reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 546 nm).
-
-
Direct (Conjugated) Bilirubin Measurement:
-
Mix the serum sample with the diazo reagent without the accelerator. Only conjugated bilirubin will react.
-
Measure the absorbance.
-
-
Data Analysis:
-
Calculate the total and direct bilirubin concentrations using the bilirubin standards.
-
Calculate the unconjugated (indirect) bilirubin concentration:
-
Unconjugated Bilirubin = Total Bilirubin - Direct Bilirubin
-
-
Protocol 4: Automated Reticulocyte Counting
Modern hematology analyzers use flow cytometry for accurate and precise reticulocyte counting.[17][18]
Principle: A fluorescent dye (e.g., new methylene blue or a proprietary dye) that stains the residual RNA in reticulocytes is mixed with a whole blood sample. The stained cells pass through a laser beam in the flow cytometer. The instrument measures forward scatter (cell size) and fluorescence intensity (RNA content) to differentiate and count reticulocytes from mature RBCs.[19]
Procedure (General Workflow):
-
Sample Collection: Collect whole blood in an EDTA tube.
-
Staining: The hematology analyzer automatically mixes an aliquot of the blood sample with the fluorescent staining reagent.
-
Analysis: The stained sample is passed through the flow cell of the analyzer.
-
Data Acquisition and Gating: The instrument's software collects data on light scatter and fluorescence for thousands of cells. Gating strategies are applied to distinguish the reticulocyte population from mature RBCs and other blood components.
-
Reporting: The analyzer reports the reticulocyte count as a percentage of total RBCs and as an absolute number. It may also provide additional parameters like the immature reticulocyte fraction (IRF).
Caption: Workflow for automated reticulocyte counting.
Conclusion
The assessment of hemolysis is crucial in many areas of biomedical research and drug development. While the theoretical link between this compound and heme degradation exists, its practical use as a biomarker for hemolysis is not yet established. Researchers and scientists should rely on the well-validated panel of biomarkers, including LDH, haptoglobin, unconjugated bilirubin, and reticulocyte count, for which robust analytical methods and clear clinical interpretations are available. The protocols and data presented in these application notes provide a comprehensive guide for the accurate and reliable measurement of these key indicators of hemolysis. Further research is warranted to explore the potential of novel biomarkers like this compound in this context.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. droracle.ai [droracle.ai]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Lab Test: Bilirubin, Unconjugated, Indirect (Serum) Level [ebmconsult.com]
- 5. ucsfhealth.org [ucsfhealth.org]
- 6. Lactate Dehydrogenase (LDH) [healthcare.uiowa.edu]
- 7. Clinical Applications of Hemolytic Markers in the Differential Diagnosis and Management of Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Haptoglobin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comprehensive Guide to Haptoglobin (Hp) and Hpt/HP ELISA Kits: Applications, Features, and Protocols – Excelimmune Immunity Reagents [excelimmune.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Automated reticulocyte counting and measurement of reticulocyte cellular indices. Evaluation of the Miles H*3 blood analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reticulocyte Count (Automated) [healthcare.uiowa.edu]
- 19. Manual versus automated method for reticulocyte count: A comparative study - IP J Diagn Pathol Oncol [jdpo.org]
Application Notes and Protocols for In Vitro Studies of Hematinic Acid and Related Compounds' Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "Hematinic acid" refers to a specific chemical compound, 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, which is a product of the oxidative degradation of heme.[1][2][3][4][5] Despite its defined chemical structure, there is a significant lack of detailed in vitro studies on the specific biological activities of this compound itself. The term "hematinic" is also a broader classification for substances that promote the formation of blood components, such as iron, vitamin B12, and folic acid.[6][7][8]
Given the limited direct research on this compound, these application notes will broaden the scope to include the in vitro biological activities of related, and more extensively studied, compounds. This document is structured into two main sections:
-
In Vitro Biological Activities of Heme and its Degradation Products: As this compound is a heme catabolite, this section will focus on the known in vitro effects of heme and its other degradation products, such as biliverdin and bilirubin, particularly their roles in oxidative stress and inflammation.
-
In Vitro Biological Activities of Retinoic Acid: Due to the common confusion in search results between "this compound" and "Retinoic acid," and the vast body of research on the latter's significant biological roles, this section will provide detailed notes and protocols on the in vitro activities of Retinoic Acid. This will cover its well-documented effects on hematopoiesis, its anticancer properties, and its role in neurogenesis, which are of significant interest to researchers in drug development.
This comprehensive approach aims to provide valuable and practical information for researchers interested in the broad field of heme metabolism and hematopoietic regulation.
Section 1: In Vitro Biological Activities of Heme and its Degradation Products
Heme, while essential for numerous biological functions, can be toxic in its free form, primarily due to its pro-oxidant activity.[9][10][11] Its degradation, catalyzed by heme oxygenase (HO), produces biliverdin, carbon monoxide, and iron. Biliverdin is subsequently converted to bilirubin, and both of these bile pigments possess significant anti-inflammatory and antioxidant properties.[12][13][14][15][16][17]
Pro-oxidant Activity of Heme
Free heme can catalyze the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[9][10]
Quantitative Data on Heme's Pro-oxidant Activity
| Compound | Assay | Cell Line/System | Effect | Concentration | Reference |
| Hemin | Lipid Peroxidation (TBARS) | Arachidonic acid micelles | Increased lipid peroxidation | < 2 µM (monomeric) | [18] |
| Hemoglobin | LDL Oxidation | Human plasma | Catalyzes LDL oxidation | Not specified | [10][11] |
| Heme | ROS Production | Macrophages | Induces ROS generation | Not specified | [7][19] |
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is adapted from studies on the pro-oxidant activity of beta-hematin, a synthetic form of hemozoin.[18]
Objective: To quantify lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.
Materials:
-
Hemin (or other heme compounds)
-
Arachidonic acid
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Phosphate buffered saline (PBS)
-
Spectrofluorometer
Procedure:
-
Prepare arachidonic acid micelles in PBS.
-
Incubate the micelles with varying concentrations of hemin at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding TCA solution containing BHT to precipitate proteins and prevent further lipid peroxidation.
-
Centrifuge the samples to pellet the precipitate.
-
Add TBA solution to the supernatant and heat at 95-100°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the fluorescence at an excitation wavelength of 532 nm and an emission wavelength of 553 nm.
-
Quantify MDA concentration using a standard curve prepared with a known concentration of MDA.
Experimental Workflow for TBARS Assay
Anti-inflammatory Activity of Heme Degradation Products
Biliverdin and bilirubin, the products of heme catabolism, have demonstrated potent anti-inflammatory effects in various in vitro models.[17] They can inhibit the expression of pro-inflammatory cytokines and adhesion molecules.[20]
Quantitative Data on Anti-inflammatory Effects of Heme Catabolites
| Compound | Assay | Cell Line | Effect | IC50 / Effective Concentration | Reference |
| Biliverdin | TNF-α induced VCAM-1 expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | Not specified | [20] |
| Bilirubin | Smooth Muscle Cell Cycle Progression | Vascular Smooth Muscle Cells (VSMCs) | Inhibition at G1 phase | Not specified | [21] |
| Heme | Cytokine Production (TNF-α, IL-6) | Macrophages (LPS-stimulated) | Amplifies production | Not specified | [7][19] |
| Biliverdin | IL-6 Production | Macrophages (LPS-stimulated) | Decreased systemic levels | Not specified | [16] |
Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay
Objective: To assess the ability of heme degradation products (e.g., biliverdin, bilirubin) to modulate the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line (or primary bone marrow-derived macrophages)
-
Biliverdin or bilirubin
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of biliverdin or bilirubin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include untreated and LPS-only controls.
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform ELISAs for TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) according to the manufacturer's instructions.
-
(Optional) Lyse the cells to measure the expression of inflammatory signaling proteins (e.g., via Western blot) or gene expression (e.g., via RT-qPCR).
Signaling Pathway of Heme-induced Inflammation in Macrophages
Section 2: In Vitro Biological Activities of Retinoic Acid
All-trans retinoic acid (ATRA) is a biologically active metabolite of vitamin A that plays crucial roles in cell proliferation, differentiation, and apoptosis.[22][23][24][25] Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Role in Hematopoiesis
Retinoic acid has complex, concentration-dependent effects on hematopoietic stem and progenitor cells (HSPCs).[1][14][15][16][20][23][26][27][28][29][30] Low concentrations can promote the expansion of primitive progenitors, while high concentrations tend to induce differentiation, particularly towards the myeloid lineage.
Quantitative Data on Retinoic Acid's Effects on Hematopoiesis
| Cell Type | Treatment | Effect | Concentration | Reference |
| Human fetal CD34+ cells | ATRA | Increased CFU-GEMM, CFU-GM, BFU-E | 10⁻¹¹ M - 10⁻¹² M | [16] |
| Human fetal CD34+ cells | ATRA | Inhibition of BFU-E, stimulation of CFU-GM | 10⁻⁶ M - 10⁻⁷ M | [16] |
| hESCs | ATRA | Enhanced generation of hematopoietic progenitors | Not specified | [26][30] |
| hPSCs | RA signaling inhibition (DEAB) | Increased generation of HSC-like cells | Not specified | [1] |
Experimental Protocol: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay is the gold standard for quantifying the frequency of hematopoietic progenitors in a cell population.[4][11][31][32][33]
Objective: To determine the effect of retinoic acid on the proliferation and differentiation of hematopoietic progenitor cells into various lineages (e.g., erythroid, myeloid).
Materials:
-
Human pluripotent stem cell (hPSC)-derived hematopoietic progenitors or other HSPC sources
-
MethoCult™ or other methylcellulose-based semi-solid medium
-
Recombinant human cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
All-trans retinoic acid (ATRA)
-
Sterile culture dishes (35 mm)
-
Inverted microscope
Procedure:
-
Prepare a stock solution of ATRA in a suitable solvent (e.g., DMSO) and dilute to working concentrations.
-
Harvest and count the HSPCs.
-
Resuspend the cells in the MethoCult™ medium containing the desired cytokine cocktail and ATRA concentration.
-
Plate the cell suspension in duplicate or triplicate into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 14-16 days.
-
Enumerate and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
-
Calculate the number of colonies per number of cells plated.
Workflow for Retinoic Acid Treatment in CFU Assay
Anticancer Activity
Retinoic acid has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest, differentiation, and apoptosis.[2][22][23][24][25][34]
Quantitative Data on Anticancer Activity of Retinoic Acid
| Cell Line | Cancer Type | Assay | Effect | IC50 | Reference |
| MCF-7 | Breast Cancer | MTT | Cytotoxic | 139.9 ± 4.6 µg/ml | [22] |
| AMJ13 | Breast Cancer | MTT | Cytotoxic | 104.7 ± 3.8 µg/ml | [22] |
| CAL-51 | Breast Cancer | MTT | Cytotoxic | 169.1 ± 8.2 µg/ml | [22] |
| HepG2 | Liver Cancer | MTT | Cytotoxic | Not specified | [18][23] |
| SK-BR-3 | Breast Cancer | Viability | Decreased viability | ~1 µM (after 5 days) | [24] |
| Moser | Colon Cancer | Differentiation | IC50 for differentiation | 70 µM | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][25]
Objective: To determine the cytotoxic effect of retinoic acid on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
All-trans retinoic acid (ATRA)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of ATRA for a specified duration (e.g., 24, 48, or 72 hours). Include untreated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ATRA that inhibits cell growth by 50%).
Role in Neurogenesis
Retinoic acid is a potent inducer of neuronal differentiation from embryonic stem cells and neural stem cells (NSCs).[9][12][13][35][36][37][38][39][40]
Quantitative Data on Retinoic Acid-induced Neurogenesis
| Cell Type | Treatment | Effect | Concentration | Reference |
| P19 cells | RA | Induction of mature neuronal markers (MAP2) | 0.5 µM | [35] |
| Rat embryonic spinal cord NSCs | RA | Increased number of β-tubulin III positive cells | 500 nM | [39] |
| Wild-type LGE neurospheres | RA | Increased Gad67-positive neurons from 44.3% to 76.45% | 100 nM | [40] |
| SH-SY5Y cells | RA | Suppression of nestin immunofluorescence | Not specified | [13] |
| Adult mouse DG | RA deficiency | Decreased NeuN-positive newborn cells from 65.7% to 26.8% | In vivo study | [9] |
Experimental Protocol: In Vitro Neuronal Differentiation and Immunofluorescence
Objective: To assess the potential of retinoic acid to induce neuronal differentiation of neural stem cells (NSCs) and to visualize the expression of neuronal markers.
Materials:
-
Neural stem cells (e.g., C17.2 or primary NSCs)
-
All-trans retinoic acid (ATRA)
-
NSC proliferation and differentiation media
-
Poly-L-lysine or other coating substrates
-
Primary antibodies against neuronal markers (e.g., β-III tubulin (Tuj1), NeuN, MAP2) and a stem cell marker (e.g., Nestin)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with serum)
-
Fluorescence microscope
Procedure:
-
Differentiation:
-
Plate NSCs on coated coverslips in proliferation medium.
-
Once the cells reach the desired confluency, switch to differentiation medium containing ATRA at the desired concentration (e.g., 500 nM).
-
Culture the cells for a specified period (e.g., 3-7 days), replacing the medium as needed.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of cells positive for neuronal markers relative to the total number of DAPI-stained nuclei.
-
Signaling Pathway of Retinoic Acid-induced Neurogenesis
References
- 1. Retinoic Acid Regulates Hematopoietic Development from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interplay of Heme with Macrophages in Homeostasis and Inflammation [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical relevance of heme detoxification by the macrophage heme oxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. insidescientific.com [insidescientific.com]
- 12. Retinoic Acid Restores Adult Hippocampal Neurogenesis and Reverses Spatial Memory Deficit in Vitamin A Deprived Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic Acid Promotes Neuronal Differentiation While Increasing Proteins and Organelles Related to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paper: Generation of Retinoic Acid-Dependent Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells [ash.confex.com]
- 15. Protocol for the Generation of Definitive Hematopoietic Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. All-trans retinoic acid shows multiple effects on the survival, proliferation and differentiation of human fetal CD34+ haemopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. cdn.techscience.cn [cdn.techscience.cn]
- 25. texaschildrens.org [texaschildrens.org]
- 26. stemcell.com [stemcell.com]
- 27. researchgate.net [researchgate.net]
- 28. Identification of a retinoic acid-dependent hemogenic endothelial progenitor from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The clinical relevance of heme detoxification by the macrophage heme oxygenase system [frontiersin.org]
- 30. Retinoic acid enhances the generation of hematopoietic progenitors from human embryonic stem cell-derived hemato-vascular precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. stemcell.com [stemcell.com]
- 33. Colony-forming unit assay as a potency test for hematopoietic stem/progenitor cell products | Semantic Scholar [semanticscholar.org]
- 34. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Retinoic Acid Induces Neurogenesis by Activating Both Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-activated Receptor β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Analysis of Retinoic Acid-induced Neural Differentiation of Mouse Embryonic Stem Cells in Two and Three-dimensional Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Retinoic acid induced specific changes in the phosphoproteome of C17.2 neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 39. e-century.us [e-century.us]
- 40. Retinoic Acid Functions as a Key GABAergic Differentiation Signal in the Basal Ganglia | PLOS Biology [journals.plos.org]
Application Notes and Protocols for the Development of Analytical Standards for Hematinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematinic acid, with the chemical name 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, is a degradation product of heme, a component of hemoglobin. Its presence and concentration can be indicative of various physiological and pathological processes, making it a relevant biomarker in biomedical research. The development of a well-characterized analytical standard is crucial for the accurate quantification and validation of analytical methods used in clinical and research settings. These application notes provide a comprehensive guide to the synthesis, purification, characterization, and analytical methodology for establishing a this compound reference standard.
Synthesis and Purification of this compound Analytical Standard
Synthesis Overview
This compound can be synthesized through the oxidative degradation of biliverdin or bilirubin, which are intermediates in the heme catabolism pathway. A common laboratory-scale synthesis involves the oxidation of bilirubin with a suitable oxidizing agent.
Workflow for Synthesis and Purification of this compound:
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Bilirubin
-
Chromic anhydride (CrO₃)
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve bilirubin in glacial acetic acid.
-
Slowly add a solution of chromic anhydride in glacial acetic acid to the bilirubin solution while stirring.
-
Maintain the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethyl acetate/hexane)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If insoluble impurities are present, filter the hot solution.
-
Slowly add hexane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the purified this compound crystals under vacuum.
Characterization of this compound Analytical Standard
The identity and purity of the synthesized this compound standard must be rigorously confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 487-65-0 |
Spectroscopic Analysis
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard zg30
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Standard zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data:
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.85 | s | 3H | -CH₃ | |
| ~2.40 | t | 2H | -CH₂-COOH | |
| ~2.65 | t | 2H | -CH₂-C=C | |
| ~11.0 | br s | 1H | -NH | |
| ~12.1 | br s | 1H | -COOH |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| ~8.0 | -CH₃ | |
| ~20.0 | -CH₂-C=C | |
| ~32.0 | -CH₂-COOH | |
| ~135.0 | C-CH₃ | |
| ~145.0 | C-CH₂ | |
| ~172.0 | C=O (imide) | |
| ~174.0 | C=O (imide) | |
| ~175.0 | C=O (acid) |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC-UV)
Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase or a suitable solvent.
-
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Expected Performance Characteristics:
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis. Silylation is a common derivatization technique for organic acids.
Workflow for GC-MS Analysis of this compound:
Caption: Workflow for the GC-MS analysis of this compound.
Protocol for GC-MS Analysis (with Silylation):
-
Derivatization:
-
Dry a known amount of this compound sample under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Stability and Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.
Protocol for Forced Degradation Studies:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using the validated HPLC-UV method to assess the degradation and the separation of degradation products from the parent peak.
Expected Degradation Profile Summary:
| Stress Condition | Expected Degradation |
| Acid Hydrolysis | Moderate Degradation |
| Base Hydrolysis | Significant Degradation |
| Oxidation | Moderate Degradation |
| Thermal | Minor Degradation |
| Photodegradation | Minor Degradation |
Biological Relevance: Heme Catabolism Pathway
This compound is a product of the catabolism of heme. Understanding this pathway is crucial for interpreting its biological significance.
Caption: Simplified Heme Catabolism Pathway leading to this compound.
Heme is first converted to biliverdin by the enzyme heme oxygenase.[1] Biliverdin is then reduced to bilirubin by biliverdin reductase.[1] Both biliverdin and bilirubin can undergo further oxidative degradation to yield smaller pyrrolic compounds, including this compound. The quantification of this compound can therefore provide insights into the rate of heme turnover and oxidative stress.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Hematinic Iron-Saccharidic Complexes
Welcome to the Technical Support Center for the Purification of Synthetic Hematinic Iron-Saccharidic Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these complex drug products. As "Hematinic Acid" is not a standard term for a specific synthetic molecule, this guide focuses on the closely related and clinically significant class of synthetic hematinics: iron-saccharidic complexes (e.g., iron sucrose, sodium ferric gluconate).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in synthetic hematinic iron-saccharidic complexes?
A1: The main impurities typically arise from the manufacturing process and the inherent stability of the complex. These can be categorized as:
-
Organic Impurities: These are often process-related and include starting materials, by-products, and degradation products. A common impurity is unbound or free sucrose.[1][2]
-
Inorganic Impurities: These can originate from raw materials, catalysts, and the manufacturing equipment.[3] They may include various sodium salts (e.g., sodium chloride, sodium acetate) and residual metals.[1][2]
-
Process-Related Impurities: Low molecular weight iron complexes are a key process-related impurity that needs to be monitored and controlled.
Q2: What are the most common methods for purifying synthetic iron-saccharidic complexes?
A2: The most prevalent purification techniques are:
-
Precipitation/Recrystallization: This involves the addition of a water-miscible organic solvent (e.g., ethanol, methanol, acetone) to an aqueous solution of the crude complex to precipitate the purified product.[4][5][6]
-
Chromatography: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are widely used to separate the high molecular weight iron-saccharidic complex from low molecular weight impurities and free saccharides.[1][2]
-
Lyophilization (Freeze-Drying): This is often the final step to obtain a stable, dry powder of the purified complex.[7][8][9]
Q3: How is the purity and molecular weight of the final product assessed?
A3: A combination of analytical techniques is employed for comprehensive characterization:
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is a key technique to determine the molecular weight distribution of the complex and to quantify unbound polysaccharides.[3] It is often used with dual detectors, such as a Refractive Index (RI) detector for the carbohydrate component and a UV detector for the iron complex.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are used for the analysis of the iron-saccharidic complex and to detect potential iron aggregates.[10]
-
Spectroscopic and Other Techniques: A variety of other methods are used for full characterization, including Dynamic Light Scattering (DLS) for particle size, X-ray Diffraction (XRD) for the iron core's crystallinity, and Atomic Absorption Spectroscopy (AAS) for total iron content.[3]
Troubleshooting Guides
Chromatography (GPC/SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Excessive dead volumes in the system. | Minimize the length of tubing. |
| Interaction between the sample and the column packing material. | Use mobile phase additives as recommended to suppress interactions. If using buffers, flush the column with pure solvent after analysis. | |
| Column degradation. | Replace the column. | |
| Peak Fronting | Column overload due to a highly concentrated sample. | Dilute the sample and re-inject. For instance, a 1-to-10 dilution can often resolve the issue.[6] |
| Column phase collapse, especially when using highly aqueous mobile phases with standard reverse-phase columns. | Use a column specifically designed for aqueous mobile phases. To resolve the issue with an existing column, flush with 100% acetonitrile for several column volumes.[11] | |
| Increased dead volume at the column inlet. | Ensure all fittings are properly seated and you are using the correct type of fitting and ferrule.[11] | |
| Distorted or Split Peaks | A single column in a set may be malfunctioning. | Identify the faulty column and replace it. |
| Sample degradation. | Ensure proper sample preparation and storage. Consider if the mobile phase is causing degradation. | |
| Increased System Pressure | Blockage in the system, potentially a clogged column frit. | Check for bubbles in the pump head and degas the solvent. If a column frit is suspected, backflushing the column may resolve the issue. |
Precipitation/Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Precipitate | Insufficient amount of anti-solvent (water-miscible organic solvent) added. | Increase the volume of the anti-solvent. The ratio of anti-solvent to the aqueous solution can range from 0.3 to 10 times the volume of the reaction mixture. |
| The complex is too soluble in the chosen solvent mixture. | Experiment with different water-miscible organic solvents (e.g., ethanol, methanol, acetone) or combinations thereof. | |
| Oily or Gummy Precipitate Instead of Solid | The solution is supersaturated, or the temperature is too high during precipitation. | Ensure slow addition of the anti-solvent with efficient stirring. Cool the mixture to a lower temperature to encourage crystallization. |
| High Levels of Impurities in the Final Product | Inefficient washing of the precipitate. | Wash the precipitate thoroughly with the appropriate solvent mixture (e.g., 50% methanol) to remove trapped impurities.[10] |
| Co-precipitation of impurities. | Re-dissolve the precipitate in an aqueous solvent and re-precipitate to improve purity. |
Lyophilization Troubleshooting
| Problem | Possible Cause | Solution |
| Product Collapse or Meltback | The product temperature exceeded the critical collapse temperature during primary drying. | Maintain the product temperature safely below the collapse temperature throughout the primary drying phase. |
| Incomplete primary drying before starting secondary drying. | Extend the primary drying time to ensure all ice is sublimated. | |
| Detached or Cracked Cake | Low concentration of solids in the formulation. | Increase the concentration of the iron-saccharidic complex to create a more robust cake structure. |
| High Residual Moisture in Final Product | Insufficient secondary drying time or temperature. | Optimize the secondary drying phase by increasing the time and/or shelf temperature, while remaining within the product's stability limits. |
| Humid air introduced into the chamber before stoppering. | Break the vacuum with a dry, inert gas like nitrogen before stoppering the vials. |
Data Presentation
Table 1: Purity Specifications for Purified Iron Sucrose Complex
| Impurity | Specification | Reference |
| Free Sucrose | No more than 10% wt/wt | [1][2] |
| Sodium Salts (e.g., NaCl) | No more than 10% wt/wt | [1][2] |
| Water and Solvent | No more than 15% wt/wt | [1][2] |
Table 2: Molecular Weight Ranges for Iron Sucrose Complex
| Molecular Weight Parameter | Range (Daltons) | Reference |
| Weight Average Molecular Weight (Mw) | 34,000 - 60,000 | [12] |
| 30,000 - 60,000 | [1] | |
| 43,495 - 88,544 | [3] |
Experimental Protocols
Protocol 1: Purification of Iron Sucrose by Solvent Precipitation
This protocol is a generalized procedure based on common practices in the field.
1. Dissolution of Crude Product:
- Dissolve the crude iron sucrose complex in an aqueous solvent (e.g., water for injection).
2. Precipitation:
- To the resulting solution, add a water-miscible organic solvent such as ethanol, methanol, or acetone. The amount of solvent added can be between 0.3 to 10 times the volume of the aqueous solution.[5]
- The addition should be done slowly with constant stirring to induce precipitation of the iron sucrose complex.
3. Isolation of the Purified Complex:
4. Washing:
- Wash the collected precipitate with a suitable solvent mixture (e.g., 50% methanol in water) to remove residual impurities.[10]
5. Drying:
- Dry the purified iron sucrose complex under vacuum at a temperature ranging from 25°C to 140°C.[1][2]
Protocol 2: Lyophilization Cycle for Purified Iron Sucrose
This is a general lyophilization cycle and should be optimized for specific formulations.
1. Freezing:
- Load the aqueous solution of the purified iron sucrose complex into vials and place them on the lyophilizer shelves.
- Cool the shelves to a temperature of approximately -40°C and hold for at least 2 hours to ensure complete freezing of the product.[8]
2. Primary Drying (Sublimation):
- Apply a vacuum to the chamber (e.g., around 100 mTorr).[8]
- Increase the shelf temperature to a point that is safely below the collapse temperature of the formulation (e.g., -20°C to -10°C).
- Hold at this temperature until all the ice has sublimated. This can be monitored by observing the product temperature approaching the shelf temperature.
3. Secondary Drying (Desorption):
- Increase the shelf temperature to a higher value (e.g., 20°C to 30°C) to remove residual bound water.
- Hold for a sufficient duration to achieve the desired low moisture content.
4. Stoppering and Finishing:
- Break the vacuum with a sterile, dry, inert gas (e.g., nitrogen).
- Stopper the vials under aseptic conditions before removing them from the lyophilizer.
Visualizations
Caption: General workflow for the purification of synthetic hematinic iron-saccharidic complexes.
Caption: Analytical quality control workflow for purified hematinic iron-saccharidic complexes.
References
- 1. agilent.com [agilent.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. A comprehensive study of intravenous iron-carbohydrate nanomedicines: From synthesis methodology to physicochemical and pharmaceutical characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. WO2005116046A1 - Method for producing an iron sucrose complex - Google Patents [patents.google.com]
- 5. EP1733058B1 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 6. US7674780B2 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 7. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. US20040220141A1 - Method for producing purified hematinic iron-saccharidic complex and product produced - Google Patents [patents.google.com]
- 11. WO2009078037A2 - Novel process for the preparation of iron sucrose complex - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Hematinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of hematinic acid in various solvents. Due to the limited publicly available stability data specific to this compound, this guide focuses on providing robust experimental protocols and troubleshooting advice based on general principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: Where can I find quantitative stability data for this compound in common laboratory solvents?
A1: Currently, there is a significant lack of publicly available, quantitative stability data for this compound in common solvents such as water, ethanol, methanol, or DMSO. Researchers are generally required to determine this data empirically. This guide provides the necessary protocols to conduct such stability studies.
Q2: What are the typical storage conditions for solid this compound?
A2: For solid this compound, storage in a dry, dark environment is recommended. For short-term storage (days to weeks), a temperature of 0-4°C is advisable. For long-term storage (months to years), maintaining the compound at -20°C is preferable to minimize degradation.[1]
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can affect stability.
-
pH: Acidic or basic conditions can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: Which analytical techniques are suitable for assessing this compound stability?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products. Gas-liquid chromatography (GLC) has also been used for the determination of this compound after derivatization to its methyl ester.[2] Mass spectrometry (MS) can be coupled with chromatography (LC-MS or GC-MS) to identify the mass of degradation products, aiding in structural elucidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation observed in all solvents | 1. this compound is inherently unstable under the tested conditions. 2. Contaminated solvents or glassware. 3. High temperature or light exposure during the experiment. | 1. Consider using a co-solvent system or preparing fresh solutions immediately before use. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Conduct experiments at a controlled, lower temperature and protect from light. |
| Inconsistent or non-reproducible stability results | 1. Inconsistent solution preparation. 2. Fluctuations in environmental conditions (temperature, light). 3. Issues with the analytical method. | 1. Ensure accurate and consistent weighing and dilution procedures. 2. Use a calibrated incubator or water bath and protect samples from light. 3. Validate the analytical method for precision, accuracy, and linearity. |
| Extra peaks appearing in the chromatogram of the control sample | 1. Contamination of the this compound stock material. 2. Degradation during sample preparation or storage. 3. Contaminated mobile phase or column. | 1. Verify the purity of the starting material. 2. Prepare control samples fresh and analyze immediately. 3. Use fresh mobile phase and flush the column appropriately. |
| Difficulty in separating degradation products from the parent peak | 1. Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition, gradient, flow rate, and column temperature. 2. Try a different column with an alternative stationary phase. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Solvents: Purified water, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (all HPLC grade or higher)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers: Phosphate or citrate buffers at various pH values (e.g., pH 3, 7, 9)
2. Equipment:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is known to be soluble and relatively stable (e.g., a small amount of DMSO, then diluted with acetonitrile or methanol).
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for predetermined time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for predetermined time points.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for predetermined time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
5. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
6. Data Presentation:
-
Summarize the percentage degradation of this compound under each stress condition at different time points in a table.
Table 1: Example Data Table for Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 2 | 95.2 | 12,345 | |
| 8 | 85.1 | 45,678 | |
| 24 | 68.5 | 98,765 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 2 | 92.8 | 15,432 | |
| 8 | 80.3 | 54,321 | |
| 24 | 60.1 | 123,456 | |
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | 98.5 | 5,432 | |
| 8 | 91.7 | 23,456 | |
| 24 | 82.4 | 65,432 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for a pyrrole compound.
Caption: Troubleshooting decision tree for stability studies.
References
Preventing degradation of Hematinic acid during analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Hematinic acid during analytical procedures. The following information is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is an oxidatively degraded pyrrole derived from the protoporphyrin ring of heme. Its presence can be an indicator of heme degradation. Due to its chemical nature, it is susceptible to further degradation under various analytical conditions, which can lead to inaccurate quantification and misinterpretation of results.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound include:
-
Oxidative Stress: Exposure to oxidizing agents can promote the formation and subsequent degradation of this compound.[1]
-
pH: Extreme pH conditions, both acidic and alkaline, can affect the stability of organic acids.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light Exposure: Photodegradation can be a concern for many organic molecules, particularly those with chromophores.
Q3: What are the recommended storage conditions for samples containing this compound?
To ensure the stability of this compound in biological samples, the following storage conditions are recommended:
-
Short-term storage: Refrigerate at 2-8°C for up to 24 hours.
-
Long-term storage: Freeze at -20°C or, ideally, -80°C.
-
Protection from light: Store samples in amber vials or wrap them in aluminum foil to prevent photodegradation.
-
Minimize freeze-thaw cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or no detectable this compound in samples where it is expected.
| Possible Cause | Recommended Solution |
| Sample Degradation | Review sample collection, handling, and storage procedures. Ensure samples were processed promptly and stored at the correct temperature, protected from light. Prepare fresh samples if possible. |
| Inefficient Extraction | Optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound and that the pH is suitable for its extraction. |
| Instrumental Issues | Verify the performance of your analytical instrument (e.g., HPLC-MS/MS) with a known standard of this compound. Check for issues with the column, detector, or mobile phase. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps. Ensure uniform exposure to light, temperature, and processing times for all replicates. |
| Pre-analytical Errors | Issues such as hemolysis in blood samples can affect results.[2][3] Ensure proper sample collection techniques are followed. |
| Pipetting Inaccuracy | Calibrate pipettes regularly, especially when handling small volumes of organic solvents. |
Issue 3: Appearance of unknown peaks or peak tailing in the chromatogram.
| Possible Cause | Recommended Solution |
| Degradation Products | The unknown peaks may be degradation products of this compound. Attempt to identify these peaks using mass spectrometry to understand the degradation pathway. |
| Inappropriate Mobile Phase pH | For acidic compounds like this compound, an inappropriate mobile phase pH can cause peak tailing. Adjust the pH of the mobile phase to be approximately 2 pH units below the pKa of this compound. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Sample Overload | Dilute the sample and reinject to see if peak shape improves. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for the extraction of this compound from a plasma sample.
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
Protocol 2: Quantitative Analysis of this compound by HPLC-MS/MS
This protocol provides a starting point for developing a validated HPLC-MS/MS method for this compound.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Data Presentation
Table 1: General Stability of Analytes Under Different Storage Conditions.
| Analyte | Storage Condition | Stability Duration | Reference |
| Folate | Whole Blood (Room Temp) | Unstable, process within 7 hours | [4] |
| Vitamin B12 | Whole Blood (Room Temp) | Acceptable up to 24 hours | [4] |
| Iron | Whole Blood (Room Temp) | Stable for at least 12 hours | [4] |
| Ferritin | Serum (Room Temp) | >5 days | [4] |
Visualizations
Caption: Oxidative degradation pathway of heme to this compound.
Caption: Proposed experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Preanalytical Errors in a Hematology Laboratory: An Experience from a Tertiary Care Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-analytical stability of haematinics, lactate dehydrogenase and phosphate in whole blood at room temperature up to 24 h, and refrigerated serum stability of lactate dehydrogenase, folate and vitamin B12 up to 72 h using the CRESS checklist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Hematinic Acid in Extractions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low recovery of Hematinic acid during extraction procedures. The following information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guide
Low recovery of this compound can arise from various factors throughout the extraction workflow. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
A systematic evaluation of your entire extraction workflow is the best approach. The most common sources of analyte loss are related to sample preparation, the extraction method itself, and post-extraction handling. Start by identifying which stage is causing the loss.
A recommended first step is to analyze the waste streams of your extraction process (e.g., the aqueous phase after liquid-liquid extraction, or the flow-through and wash fractions from solid-phase extraction). If this compound is present in these fractions, it indicates a problem with the extraction efficiency. If it's absent, the issue may be related to degradation or irreversible adsorption.
Liquid-Liquid Extraction (LLE) Issues
Q2: I'm using liquid-liquid extraction and my this compound recovery is poor. What are the likely causes?
Low recovery in LLE is often linked to incorrect pH, suboptimal solvent choice, or the formation of emulsions.
-
pH of the Aqueous Phase: this compound is a carboxylic acid. To ensure it is in its neutral, protonated form for efficient partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. Acidifying the sample with an acid like hydrochloric acid (HCl) is a critical step.
-
Choice of Organic Solvent: The polarity of the extraction solvent is crucial. For a relatively polar compound like this compound, a more polar solvent may be required. If you are using a non-polar solvent and experiencing low recovery, consider switching to a more polar, water-immiscible solvent like ethyl acetate.
-
Formation of Emulsions: Emulsions are a common problem in LLE and can trap the analyte, leading to poor recovery. To break up emulsions, you can try centrifugation, adding a small amount of a different organic solvent, or adding salt to the aqueous phase.
-
Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to maximize the surface area between the aqueous and organic phases, facilitating efficient partitioning of this compound.
Summary of LLE Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the aqueous sample to be at least 2 units below the pKa of this compound. |
| Suboptimal Solvent | Use a more polar, water-immiscible organic solvent such as ethyl acetate. |
| Emulsion Formation | Centrifuge the sample, add a small amount of a different organic solvent, or add salt. |
| Insufficient Mixing | Vortex the sample vigorously for at least 1-2 minutes. |
Solid-Phase Extraction (SPE) Issues
Q3: I'm using solid-phase extraction and observing low recovery. What should I investigate?
For SPE, low recovery can be due to issues with the sorbent, sample loading, washing, or elution steps.
-
Sorbent Selection: For an acidic compound like this compound, an anion exchange sorbent can be effective. The sample should be loaded at a pH above the pKa of this compound to ensure it is deprotonated and can bind to the sorbent. Elution is then achieved with a solvent that neutralizes the charge (e.g., an acidic solvent). Alternatively, a reversed-phase sorbent can be used if the sample is acidified to protonate the this compound, making it less polar.
-
Column Conditioning: Improper conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly wetted and equilibrated with a solution that mimics the sample's mobile phase.
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between this compound and the sorbent.
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.
-
Elution Step: The elution solvent may not be strong enough to desorb the this compound from the sorbent. For anion exchange, a sufficiently acidic or high ionic strength solution is needed. For reversed-phase, a less polar solvent may be required. Increasing the volume of the elution solvent or performing a second elution can also improve recovery.
Summary of SPE Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent | For acidic compounds, consider an anion exchange or a reversed-phase sorbent with appropriate sample pH adjustment. |
| Improper Conditioning | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. |
| High Flow Rate | Decrease the flow rate during sample loading to allow for sufficient interaction time. |
| Inefficient Elution | Increase the strength or volume of the elution solvent, or perform a second elution. |
General Issues
Q4: Could the low recovery be due to the instability of this compound?
-
pH Stability: Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. It is advisable to perform extractions on ice and minimize the time the sample is in a highly acidic or basic state.
-
Temperature Stability: For longer-term storage, freezing samples at -80°C is recommended to prevent degradation.
Q5: Is it possible that my sample matrix is interfering with the extraction?
Yes, complex biological matrices can interfere with extraction efficiency.
-
Protein Precipitation: If you are working with plasma or serum, incomplete protein precipitation can lead to low recovery. Ensure an adequate ratio of organic solvent (e.g., acetonitrile) to the sample volume (a 3:1 or 4:1 ratio is common).
-
Matrix Effects in LC-MS Analysis: Components of the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification that may be mistaken for low recovery.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name and molecular weight of this compound? The IUPAC name for this compound is 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid.[1][2] Its molecular weight is approximately 183.16 g/mol .[1][2]
Q2: What are the key chemical properties of this compound to consider for extraction? this compound is a dicarboxylic acid, which means its solubility and charge state are highly dependent on pH. It is a product of the oxidative degradation of hemoglobin.[1][2]
Q3: Are there any specific safety precautions for handling this compound? Standard laboratory safety procedures should be followed, including wearing appropriate personal protective equipment (PPE). Refer to the material safety data sheet (MSDS) for specific handling and storage information.
Q4: What is a good starting point for a this compound extraction protocol from plasma? A solid-phase extraction (SPE) protocol for acidic drugs can be adapted. A general starting protocol would involve:
-
Sample Pre-treatment: Acidify the plasma sample with an acid like formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with a stronger organic solvent like methanol.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the sample in a solvent compatible with your analytical instrument.
Experimental Protocols
Recommended Starting Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
-
Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard.
-
Acidification: Add a sufficient amount of 1M HCl to adjust the pH to < 2. Confirm the pH with a pH strip or meter.
-
Extraction: Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the mobile phase for LC-MS).
Recommended Starting Protocol 2: Solid-Phase Extraction (SPE) from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 600 µL of acidified water (e.g., water with 1% formic acid). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of acidified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method.
Visualization
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
Identifying and removing byproducts in Hematinic acid synthesis
Technical Support Center: Hematinic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. It focuses on identifying and removing common byproducts to ensure high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
During the synthesis of this compound, several byproducts can form depending on the specific reaction conditions. The most commonly encountered impurities include incompletely oxidized intermediates, over-oxidized products, and side-products from competing reaction pathways. The formation of these byproducts is often influenced by factors such as reaction temperature, pH, and the purity of starting materials.
Q2: How can I quickly assess the purity of my crude this compound sample?
Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. By spotting your crude product on a TLC plate and developing it in an appropriate solvent system, you can visualize the presence of impurities as separate spots from your desired product. A single spot corresponding to the Rf value of a pure this compound standard indicates a relatively pure sample.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the corresponding byproduct?
Unidentified peaks in an NMR spectrum suggest the presence of impurities. To identify these, first, compare the spectrum of your product with a reference spectrum of pure this compound. The extraneous peaks can then be analyzed for their chemical shift, integration, and multiplicity to deduce the structure of the byproduct. If the structure is not immediately obvious, techniques like 2D NMR (COSY, HSQC) or mass spectrometry can provide further structural information.
Q4: What is the most effective method for removing polar byproducts from my this compound product?
For removing polar byproducts, column chromatography is typically the most effective method. Using a silica gel stationary phase and a carefully selected eluent system, you can separate compounds based on their polarity. Less polar compounds will elute first, followed by compounds of increasing polarity. Recrystallization from a suitable solvent system can also be effective if the solubility of the byproduct and the product differ significantly.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC Plate After Reaction
Problem: The TLC analysis of the crude reaction mixture shows multiple spots, indicating the presence of several compounds in addition to the expected product.
Possible Causes:
-
Incomplete reaction.
-
Formation of one or more byproducts.
-
Degradation of the product or starting material.
Solutions:
-
Optimize Reaction Time and Temperature: An incomplete reaction will leave unreacted starting materials. Consider increasing the reaction time or temperature, but monitor for byproduct formation as higher temperatures can sometimes lead to side reactions.
-
Purify Starting Materials: Impurities in the starting materials can lead to the formation of unwanted byproducts. Ensure all reactants are of high purity before starting the synthesis.
-
Adjust Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions or an excess of starting materials in the final mixture.
Issue 2: Low Yield of Purified this compound
Problem: The final yield of this compound after purification is significantly lower than expected.
Possible Causes:
-
Product loss during extraction or purification steps.
-
Suboptimal reaction conditions leading to poor conversion.
-
Significant formation of byproducts, reducing the amount of desired product.
Solutions:
-
Refine Purification Technique: During column chromatography, using a suboptimal solvent system can lead to poor separation and loss of product. Similarly, in recrystallization, using too much solvent can prevent efficient crystal formation.
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, catalyst loading, and reaction time to find the optimal conditions for maximizing product formation.
-
Minimize Transfers: Each transfer of the product between flasks can result in material loss. Streamline your workup and purification procedure to minimize the number of transfers.
Data Presentation
Table 1: TLC Analysis of Crude this compound in Various Solvent Systems
| Solvent System (v/v) | Rf of this compound | Rf of Byproduct A | Rf of Byproduct B |
| Ethyl Acetate/Hexane (1:1) | 0.45 | 0.60 | 0.25 |
| Dichloromethane/Methanol (9:1) | 0.55 | 0.50 | 0.70 |
| Acetone/Toluene (3:7) | 0.30 | 0.45 | 0.15 |
Table 2: Efficacy of Different Purification Methods
| Purification Method | Purity of this compound (%) | Yield (%) |
| Column Chromatography | 98.5 | 65 |
| Recrystallization | 95.2 | 75 |
| Preparative TLC | 99.1 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the chosen eluent is prepared and poured into a glass column.
-
Column Packing: The solvent is allowed to drain to pack the silica gel bed, ensuring no air bubbles are trapped.
-
Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.
-
Elution: The eluent is passed through the column, and fractions are collected as they exit the column.
-
Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for identifying and addressing byproducts.
Caption: Influence of reaction conditions on product and byproduct formation.
Technical Support Center: Matrix Effects in the Mass Spectrometric Analysis of Hematinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of hematinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of this compound?
A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[1][2] In the context of this compound, a dicarboxylic acid and pyrrole derivative, analysis is often performed on complex biological matrices like plasma or urine. These matrices contain a multitude of endogenous substances (e.g., salts, lipids, proteins) and potential exogenous compounds (e.g., anticoagulants, dosing vehicles) that can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]
Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for evaluating matrix effects.[3] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of this compound in a neat (pure solvent) solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]
Q3: What are the common sources of matrix effects when analyzing this compound in biological fluids?
A3: Given that this compound is a polar dicarboxylic acid, common sources of interference in biological matrices like plasma and urine include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression, especially in electrospray ionization (ESI).
-
Salts and Endogenous Metabolites: High concentrations of salts in urine and various small-molecule metabolites in both plasma and urine can compete with this compound for ionization.
-
Proteins: Although larger molecules, residual proteins after sample preparation can still interfere with the ionization process.
-
Anticoagulants: Agents like heparin used during blood collection can cause matrix effects.[1]
-
Exogenous Materials: Contaminants from plasticware used in sample processing can also be a source of interference.[1]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A4: The goal of sample preparation is to remove as many interfering components as possible while efficiently recovering this compound. Recommended techniques for a small, polar molecule like this compound include:
-
Protein Precipitation (PPT): A simple and fast method, often called a "crash," where an organic solvent like acetonitrile or methanol is added to precipitate proteins.[4] While quick, it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). By selecting an appropriate solvent and adjusting the pH, this compound can be selectively extracted, leaving many interferences behind.[1]
-
Solid-Phase Extraction (SPE): A highly effective and selective method that can provide very clean extracts.[1][4] For this compound, a mixed-mode or anion-exchange sorbent could be effective in retaining the dicarboxylic acid while allowing neutral and cationic interferences to be washed away.
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components.[5] This is only feasible if the resulting concentration of this compound remains above the lower limit of quantitation (LLOQ) of the assay.
Q5: How can I optimize my LC-MS/MS parameters to reduce matrix effects for this compound?
A5: Chromatographic and mass spectrometric conditions can be optimized to mitigate matrix effects:
-
Chromatographic Separation: The most effective strategy is to chromatographically separate this compound from co-eluting matrix components. This can be achieved by:
-
Optimizing the gradient elution profile.
-
Trying different stationary phases (e.g., C18, HILIC). For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation from non-polar interferences.
-
-
Mass Spectrometry Ionization:
-
Switching Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If sensitivity allows, testing APCI could be a solution.
-
Optimizing Ion Source Parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can sometimes reduce the impact of matrix effects.
-
Q6: What is the role of an internal standard in mitigating matrix effects for this compound analysis?
A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[3] Its primary role is to compensate for variability during sample preparation and analysis, including matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4 or ¹³C-hematinic acid). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[3]
Troubleshooting Guide
Problem: My this compound peak is showing poor shape (tailing, fronting, or splitting).
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column head. |
| Secondary Interactions with Column | For an acidic analyte like this compound, silanol interactions on a C18 column can cause tailing. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the carboxylic acid groups protonated. |
| Column Void or Degradation | This can occur with high pH mobile phases or after extensive use. Replace the column. |
Problem: I am observing inconsistent or low recovery for this compound.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the sample preparation method. For LLE, adjust the pH and test different organic solvents. For SPE, evaluate different sorbents and optimize the wash and elution steps. |
| Analyte Instability | This compound may be unstable under certain pH or temperature conditions. Evaluate its stability in the sample matrix and during all stages of sample processing and storage. |
| Adsorption to Labware | Acidic analytes can sometimes adsorb to plastic or glass surfaces. Try using low-retention labware. |
Problem: My data shows significant ion suppression or enhancement.
| Possible Cause | Recommended Solution |
| Co-elution with Matrix Components | Improve chromatographic separation by modifying the gradient, flow rate, or changing the analytical column. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as switching from protein precipitation to SPE. |
| High Analyte Concentration | In some cases, high concentrations of the analyte itself or its metabolites can cause self-suppression. Dilute the sample if possible. |
Problem: I am seeing high background noise or interfering peaks in my chromatograms.
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Carryover from Previous Injections | Optimize the autosampler wash procedure by using a strong solvent and multiple wash cycles. |
| Interference from an Isomer or Metabolite | Optimize the chromatography to achieve baseline separation of the interfering species from this compound. |
Data Presentation
Quantitative data for matrix effect (Matrix Factor) and recovery should be summarized in a clear, tabular format for easy interpretation and comparison across different concentrations and biological lots.
Table 1: Example of Matrix Factor and Recovery Data for this compound in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Mean Peak Area in Neat Solution (Set A) | Mean Peak Area in Post-Extraction Spiked Matrix (Set B) | Mean Peak Area in Pre-Extraction Spiked Matrix (Set C) | Matrix Factor (B/A) | Recovery (%) (C/B * 100) |
| This compound | 10 (LQC) | 55,234 | 48,976 | 42,110 | 0.89 | 86.0 |
| 100 (MQC) | 548,910 | 495,670 | 431,245 | 0.90 | 87.0 | |
| 800 (HQC) | 4,321,567 | 3,987,654 | 3,509,136 | 0.92 | 88.0 | |
| Internal Standard | 100 | 250,112 | 224,567 | - | 0.90 | - |
LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control
Experimental Protocols
The following is a hypothetical, best-practice protocol for the analysis of this compound in human plasma, based on methods for similar dicarboxylic acids. This protocol should be fully validated before use in a regulated environment.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 100 µL of human plasma, add 10 µL of internal standard solution (e.g., stable isotope-labeled this compound) and 200 µL of 2% formic acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined by infusion of this compound standard (e.g., precursor ion [M-H]⁻ → product ion) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
3. Protocol for Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent at three concentrations (low, medium, high).
-
Set B (Post-Extraction Spike): Extract six different lots of blank human plasma using the validated SPE method. Spike this compound and the internal standard into the final, dried extracts before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound and the internal standard into six different lots of blank human plasma before starting the SPE procedure.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each lot and concentration: MF = (Peak Area in Set B) / (Mean Peak Area in Set A).
-
Calculate the Recovery for each lot and concentration: Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Causes and mitigation of matrix effects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Hematinic Acid Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of hematinic acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during the validation of a this compound quantification assay?
A bioanalytical method validation for this compound should assess the following core parameters to ensure its reliability for intended use, in line with regulatory guidelines such as the FDA M10 Bioanalytical Method Validation Guidance.[1][2][3][4] The key characteristics to evaluate include accuracy, precision, sensitivity, selectivity, parallelism, range, reproducibility, and stability.[5]
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other endogenous or exogenous components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve and Linearity: The relationship between the instrument response and known concentrations of this compound.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of other components present in the biological sample on the ionization and measurement of this compound.[4][6][7]
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[8][9]
Q2: What are the typical acceptance criteria for these validation parameters?
Acceptance criteria are based on regulatory guidelines to ensure the method is robust and reliable. The following table summarizes typical criteria for the validation of a small molecule assay like this compound.
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[9] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| LLOQ | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the acceptance criteria. |
| Matrix Effect | The CV of the matrix factor across at least six different lots of matrix should be ≤15%.[7] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[9] |
Q3: How should I investigate and mitigate the matrix effect for my this compound assay?
The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of this compound due to co-eluting compounds from the biological matrix.[6][7][10]
Investigation: To quantify the matrix effect, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat solution at the same concentration.[10] A value significantly different from 100% indicates a matrix effect.[11]
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[12]
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.[13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.
-
Dilution: Diluting the sample can minimize the concentration of interfering matrix components.[14]
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Injection of Sample in a Stronger Solvent than Mobile Phase | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or sample concentration.[15] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction or Leak | 1. Check for leaks in the LC system. 2. Purge the pump to remove air bubbles. 3. Monitor pressure fluctuations. |
| Changes in Mobile Phase Composition | 1. Ensure mobile phase components are correctly proportioned and well-mixed. 2. Prepare fresh mobile phase. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Issue 3: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Steps |
| Ion Source Contamination | Clean the ion source of the mass spectrometer.[15] |
| Matrix-Induced Ion Suppression | Implement mitigation strategies for matrix effects as described in the FAQ section. |
| Improper Mass Spectrometer Tuning | Re-tune and calibrate the mass spectrometer for this compound. |
| Degradation of this compound | Investigate sample stability at all stages of handling and analysis. |
Issue 4: High Background Noise or Carryover
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Use high-purity solvents and prepare fresh mobile phases.[15] |
| Carryover from Previous Injections | 1. Implement a robust needle wash protocol. 2. Inject blank samples between high-concentration samples to assess carryover. |
| Contamination in the LC-MS System | Flush the entire system with appropriate cleaning solutions. |
Experimental Protocols
Protocol 1: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent to create a concentrated stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution with the appropriate biological matrix (e.g., plasma, serum) to prepare a set of at least six to eight calibration standards spanning the expected concentration range.
-
Sample Analysis: Analyze the calibration standards in triplicate.
-
Data Analysis: Plot the instrument response versus the nominal concentration of this compound. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Protocol 2: Accuracy and Precision Assessment
-
Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, mid, and high.
-
Sample Analysis: Analyze at least five replicates of each QC sample level in three separate analytical runs.
-
Data Calculation:
-
Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration for each QC level.
-
Precision: Calculate the coefficient of variation (CV %) for the measured concentrations at each QC level, both within each run (intra-day) and between all three runs (inter-day).
-
Protocol 3: Stability Assessment (Freeze-Thaw Example)
-
Prepare QC Samples: Use low and high concentration QC samples.
-
Freeze-Thaw Cycles: Subject the QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
Sample Analysis: After the final thaw, analyze the QC samples.
-
Data Comparison: Compare the measured concentrations of the freeze-thaw samples to the nominal concentrations to determine if the stability meets the acceptance criteria.[9]
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. hhs.gov [hhs.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to the Formation of Hematinic Acid via Oxidation of Bile Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different oxidizing agents for the formation of hematinic acid from bile pigments, primarily bilirubin and its derivatives. The following sections detail the experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound, a dicarboxylic acid imide, is a key degradation product of heme and bile pigments. Its synthesis through the oxidative cleavage of bilirubin or biliverdin is a critical process in the study of heme catabolism and in the synthesis of various pyrrole-based compounds. The choice of oxidizing agent significantly impacts the reaction yield, purity of the product, and the overall efficiency of the synthesis. This guide compares two classical and effective methods for the preparation of this compound: oxidation with chromic acid and oxidation with potassium permanganate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the formation of this compound using chromic acid and potassium permanganate as oxidizing agents. The data is compiled from foundational studies in pyrrole chemistry.
| Oxidizing Agent | Starting Material | Reaction Conditions | Yield of this compound Imide | Source |
| Chromic Acid (CrO₃) | Bilirubin | Glacial Acetic Acid, Room Temperature | ~30% | [1][2] |
| Potassium Permanganate (KMnO₄) | Biliverdin Dimethyl Ester | Alkaline solution (Acetone/Potassium Hydroxide) | Good | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using chromic acid and potassium permanganate are provided below. These protocols are based on the seminal work of Fischer and Orth.
Method 1: Oxidation with Chromic Acid
This method utilizes a solution of chromic acid in glacial acetic acid to oxidize bilirubin to this compound imide.
Materials:
-
Bilirubin
-
Chromic acid (CrO₃)
-
Glacial acetic acid
-
Ether
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
A solution of 100 g of chromic acid in 100 ml of water is diluted with 500 ml of glacial acetic acid.
-
2 g of bilirubin are dissolved in 100 ml of chloroform.
-
The bilirubin solution is shaken with 40 ml of the chromic acid solution for several days.
-
The acetic acid solution is separated and extracted with chloroform.
-
The combined chloroform extracts are washed with water, then with a 5% sodium bicarbonate solution.
-
The bicarbonate solution is acidified with hydrochloric acid and extracted with ether.
-
The ether extract is washed, dried, and the ether is evaporated.
-
The residue is recrystallized from hot water to yield this compound imide.
Method 2: Oxidation with Potassium Permanganate
This procedure employs an alkaline solution of potassium permanganate to oxidize biliverdin dimethyl ester to the potassium salt of this compound.
Materials:
-
Biliverdin dimethyl ester
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Potassium hydroxide (KOH) solution (10%)
-
Sulfur dioxide (SO₂)
-
Ether
-
Hydrochloric acid (HCl)
Procedure:
-
1 g of biliverdin dimethyl ester is dissolved in 200 ml of acetone.
-
The solution is cooled in a freezing mixture.
-
A solution of 4 g of potassium permanganate in acetone is added dropwise with stirring.
-
After the addition is complete, 10 ml of 10% potassium hydroxide solution is added.
-
The mixture is allowed to stand for a short period, and then the excess permanganate is decomposed by passing in sulfur dioxide.
-
The precipitated manganese dioxide is filtered off and washed with hot water.
-
The combined filtrate and washings are concentrated by evaporation.
-
The concentrate is acidified with hydrochloric acid and extracted with ether.
-
The ether extract is dried, and the ether is evaporated to yield this compound.
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical transformations involved in the synthesis of this compound.
Caption: Experimental workflows for this compound synthesis.
Caption: Chemical transformations to this compound.
Discussion
The choice between chromic acid and potassium permanganate for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the available starting material, and safety considerations.
The chromic acid method , starting from the more readily available bilirubin, offers a direct route to this compound imide. The reported yield of approximately 30% is respectable for a degradative synthesis.[1][2] However, the use of chromic acid, a known carcinogen, requires stringent safety precautions. The long reaction time of several days may also be a drawback for rapid synthesis needs.
The potassium permanganate method utilizes biliverdin dimethyl ester as the starting material. While the yield is described as "good," a precise numerical value is not consistently reported in the classical literature.[1][2] This method may be advantageous when biliverdin derivatives are the preferred starting material. The reaction appears to be faster than the chromic acid oxidation. Potassium permanganate is a strong oxidant and should be handled with care, but it is generally considered less hazardous than chromic acid.
Conclusion
Both chromic acid and potassium permanganate are effective oxidizing agents for the preparation of this compound from bile pigments. The chromic acid oxidation of bilirubin provides a well-documented procedure with a defined yield. The potassium permanganate oxidation of biliverdin offers an alternative route that may be faster. The selection of the optimal method will depend on the specific requirements of the research, including the availability of starting materials, desired reaction time, and safety infrastructure. For modern applications, further optimization of these classical methods or the exploration of greener oxidizing agents may be warranted.
References
Hematinic Acid vs. Other Heme Catabolites as Biomarkers: A Comparative Guide
An objective comparison of the performance of heme catabolites as biomarkers, supported by experimental data for researchers, scientists, and drug development professionals.
The catabolism of heme, a vital component of hemoglobin and other hemoproteins, yields several molecules that have garnered significant interest as potential biomarkers for a range of physiological and pathological processes. While bilirubin, biliverdin, and carbon monoxide are well-established products of this pathway and have been extensively studied for their diagnostic and prognostic value, the role of hematinic acid is less defined in the context of routine biomarker assessment.
Initial research has identified this compound as a maleimide, an oxidatively degraded pyrrole derived from the protoporphyrin ring of heme, particularly demonstrated in experimental settings involving the interaction of hemoglobin with phenylhydrazine[1]. However, a comprehensive body of evidence establishing its utility as a clinical or research biomarker, with comparative performance data against other heme catabolites, is not available in the current scientific literature. The term "hematinic" is more commonly associated with substances essential for red blood cell formation, such as iron, vitamin B12, and folic acid[2][3][4][5].
This guide, therefore, will focus on the comparative analysis of the three principal heme catabolites—bilirubin, biliverdin, and carbon monoxide—as biomarkers. We will delve into their performance metrics, the experimental protocols for their measurement, and the signaling pathways they influence.
Comparative Analysis of Heme Catabolite Biomarkers
The utility of a biomarker is often determined by its sensitivity, specificity, and correlation with the disease state or physiological process of interest. Below is a summary of the performance characteristics of bilirubin, biliverdin, and carbon monoxide in various contexts.
| Biomarker | Pathological/Physiological Association | Sensitivity | Specificity | Key Findings & Remarks |
| Bilirubin | Liver Disease: Marker of hepatic dysfunction and jaundice[6][7][8]. Cardiovascular Disease: U-shaped association with cardiovascular risk; moderately elevated levels may be protective[9][10]. Diabetic Nephropathy: Inversely correlated with disease progression[11]. Oxidative Stress & Inflammation: Acts as a potent antioxidant[6][9]. | Varies by condition. High for liver dysfunction. | Moderate to high, depending on the clinical context. | Easily measured in serum. Both conjugated and unconjugated forms provide diagnostic information[7]. Low levels may be associated with an increased risk of certain diseases[6]. |
| Biliverdin | Oxidative Stress & Inflammation: Precursor to bilirubin with its own antioxidant properties. Hepatic Disease: Can be elevated in liver diseases[12]. | Generally considered less sensitive than bilirubin for liver disease as it is rapidly converted to bilirubin. | Lower than bilirubin for routine diagnostics. | Shorter half-life than bilirubin, making it a more dynamic but less stable biomarker. Can autofluoresce when bound to albumin[13]. |
| Carbon Monoxide (CO) | Oxidative & Inflammatory Processes: Endogenous production can be a marker of these events. Hemolysis: Increased production during heme breakdown. Signaling Molecule: Involved in vasodilation and neurotransmission[1][2][6]. | Can be sensitive for detecting hemolysis. | Low, as levels are influenced by exogenous sources (e.g., smoking, environmental exposure). | Measured in exhaled breath (exhaled CO) or as carboxyhemoglobin in blood. Endogenous production is a small fraction of total body CO in exposed individuals. |
Experimental Protocols
Accurate and reproducible measurement is critical for the validation and application of any biomarker. Below are detailed methodologies for the quantification of key heme catabolites.
Quantification of Total Bilirubin in Serum (Fluorescence-Based Assay)
This protocol describes a method using the fluorescent protein UnaG, which binds to bilirubin and emits a fluorescent signal.
Principle: UnaG protein specifically binds to unconjugated bilirubin, resulting in a significant increase in fluorescence intensity. For the measurement of total bilirubin (both conjugated and unconjugated), a pre-treatment with β-glucuronidase is employed to convert conjugated bilirubin to its unconjugated form.
Materials:
-
UnaG protein solution
-
β-glucuronidase from E. coli
-
Bilirubin standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum samples
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Sample Preparation:
-
For total bilirubin measurement, mix 5 µL of serum with 45 µL of PBS containing β-glucuronidase (final concentration 100 U/mL).
-
Incubate at 37°C for 30 minutes to deconjugate bilirubin.
-
For unconjugated bilirubin measurement, mix 5 µL of serum with 45 µL of PBS without the enzyme.
-
-
Standard Curve Preparation:
-
Prepare a series of bilirubin standards in PBS (e.g., 0 to 20 mg/dL).
-
-
Assay:
-
Add 50 µL of the prepared samples and standards to the wells of a 96-well black microplate.
-
Add 50 µL of UnaG protein solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 528 nm.
-
-
Calculation:
-
Subtract the blank reading (PBS with UnaG) from all measurements.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the bilirubin concentration in the samples from the standard curve.
-
Measurement of Labile Heme in Cellular Fractions (Colorimetric Assay)
This protocol outlines a quantitative method for measuring heme levels in cell lysates using a commercial colorimetric assay kit.
Principle: The assay is based on the peroxidase activity of heme. In the presence of a suitable substrate, heme catalyzes a colorimetric reaction, and the absorbance of the product is proportional to the amount of heme in the sample.
Materials:
-
Hemin Colorimetric Assay Kit (containing Hemin Standard, Hemin Assay Buffer, and substrate)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Lysis and Fractionation (if required):
-
Harvest cells and lyse them using a suitable buffer on ice.
-
If desired, perform subcellular fractionation to separate cytosolic and nuclear fractions.
-
Determine the protein concentration of the lysates for normalization.
-
-
Standard Curve Preparation:
-
Prepare a hemin standard curve by diluting the Hemin Standard in Hemin Assay Buffer according to the kit instructions (e.g., 0 to 100 µM).
-
-
Assay:
-
Add samples (cell lysates) and standards to the wells of a 96-well plate. Adjust the volume with Hemin Assay Buffer.
-
Add the substrate solution provided in the kit to each well.
-
Incubate the plate according to the kit's instructions (e.g., 30 minutes at room temperature), protected from light.
-
-
Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the heme concentration in the samples from the standard curve and normalize to the protein concentration.
-
Signaling Pathways and Experimental Workflows
The biological effects of heme catabolites are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting biomarker data.
Heme Catabolism Pathway
The degradation of heme is a highly regulated enzymatic process.
Caption: The enzymatic degradation of heme by Heme Oxygenase-1.
Experimental Workflow for Biomarker Discovery and Validation
A typical workflow for identifying and validating a new biomarker involves several key stages.
Caption: A generalized workflow for biomarker research and development.
Signaling Actions of Heme Catabolites
Bilirubin and carbon monoxide, in particular, have been shown to modulate various cellular signaling pathways, contributing to their biological effects.
Caption: Key signaling pathways modulated by bilirubin and carbon monoxide.
References
- 1. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Review article: the diagnosis and treatment of haematinic deficiency in gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]
- 5. Hematinic | Description, Blood Cell Formation, Iron, Anemia, & Facts | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. Association of Liver Biomarkers With Jaundice in Patients With Gastrointestinal Complications: An Observational Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bilirubin alone as a biomarker for short-term mortality in acute-on-chronic liver failure: an important prognostic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Serum Total Bilirubin Level With Abdominal Aortic Calcification: A Population-Based Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme - Wikipedia [en.wikipedia.org]
- 11. Heme Catabolism.ppt [slideshare.net]
- 12. Catabolism of Heme, Hyperbilirubinemia and Jaundice | Pharmaguideline [pharmaguideline.com]
- 13. search.library.stonybrook.edu [search.library.stonybrook.edu]
The Synergistic Impact of Ascorbic Acid on Iron Supplementation: A Comparative Guide
For researchers, scientists, and professionals in drug development, optimizing the bioavailability of iron supplements is a critical aspect of treating iron deficiency anemia. While various iron formulations exist, their efficacy can be significantly influenced by co-administered substances. This guide provides a comparative analysis of the synergistic effects of ascorbic acid (Vitamin C) when administered with oral iron supplements, supported by experimental data and detailed protocols.
A prevalent challenge in oral iron therapy is the limited absorption of non-heme iron, the form present in most supplements and plant-based foods.[1][2] Ascorbic acid is widely recognized for its ability to enhance the absorption of this form of iron.[2][3] It facilitates the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), which is the form readily absorbed by the intestinal mucosal cells.[1][4]
Comparative Efficacy: Iron Supplementation With and Without Ascorbic Acid
To quantify the synergistic effect of ascorbic acid, we will examine a randomized clinical trial that directly compared the efficacy of oral iron supplements alone versus a combination of oral iron supplements with vitamin C in adult patients with iron deficiency anemia.
Key Study Analysis: A randomized clinical trial involving 440 adults with iron deficiency anemia evaluated the impact of co-administering vitamin C with iron supplements.[5][6] Participants were divided into two groups: one receiving 100 mg of oral iron every 8 hours, and the other receiving the same iron dosage along with 200 mg of vitamin C.[6] The primary outcome measured was the change in hemoglobin levels after two weeks of treatment.[6]
The results indicated that while the addition of vitamin C did not lead to a statistically significant greater increase in hemoglobin levels compared to iron alone, the combination therapy was found to be equivalent in efficacy.[5][6] This suggests that for the general population of patients with iron deficiency anemia, the routine addition of vitamin C to iron supplementation may not be essential for improving hemoglobin recovery.[5][6]
Table 1: Comparison of Hematological Response to Iron Supplementation
| Parameter | Iron Supplement Only | Iron Supplement + Ascorbic Acid | Between-Group Difference (95% CI) | P-value |
| Mean Change in Hemoglobin (g/dL) at 2 Weeks | 1.84 (±0.97) | 2.00 (±1.08) | 0.16 (-0.03 to 0.35) | Not Significant |
| Mean Change in Serum Ferritin (ng/mL) at 8 Weeks | 34.48 (±9.50) | 35.75 (±11.52) | 1.27 (-0.70 to 3.24) | 0.21 |
| Adverse Events Rate (%) | 20.5% | 20.9% | 0.4% (-6.7% to 8.5%) | 0.82 |
Data sourced from a randomized clinical trial on the efficacy and safety of Vitamin C for iron supplementation in adult patients with iron deficiency anemia.[5][6]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Randomized Clinical Trial Protocol
Objective: To compare the efficacy and safety of oral iron supplements alone versus oral iron supplements combined with vitamin C in adult patients with iron deficiency anemia.[5][6]
Study Design: A randomized, single-center, equivalence clinical trial.[6]
Participants: 440 adult patients diagnosed with iron deficiency anemia.[6]
Intervention:
-
Group 1 (Iron Only): Received a 100-mg oral iron tablet (ferrous succinate) every 8 hours daily for 3 months.[6]
-
Group 2 (Iron + Vitamin C): Received a 100-mg oral iron tablet plus 200 mg of vitamin C every 8 hours daily for 3 months.[6]
Primary Outcome Measures:
-
The primary outcome was the change in hemoglobin level from baseline to 2 weeks of treatment. An equivalence margin of 1 g/dL in hemoglobin was chosen to demonstrate comparable efficacy.[6]
Secondary Outcome Measures:
-
Change in the reticulocyte percentage after 2 weeks.
-
Increase in hemoglobin level after 4 weeks.
-
Increase in serum ferritin level after 8 weeks.
-
Incidence of adverse events.[6]
Data Analysis:
-
Statistical analysis was performed to compare the changes in hematological parameters and the rates of adverse events between the two groups.[6]
Visualizing the Experimental Workflow and Iron Absorption Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The absorption of non-heme iron in the duodenum and proximal jejunum is a multi-step process.[7] Ascorbic acid plays a crucial role at the initial stage of this pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hematinic deficiencies (Chapter 2) - The Obstetric Hematology Manual [cambridge.org]
- 3. Analysis of hematinic formulations available in the Indian market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Iron and Heme Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy and Safety of Vitamin C for Iron Supplementation in Adult Patients With Iron Deficiency Anemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of Vitamin C for Iron Supplementation in Adult Patients With Iron Deficiency Anemia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Comparative analysis of Hematinic acid levels in health and disease
A Comparative Analysis of Hematinic Levels in Health and Disease
This guide provides a comprehensive comparison of the levels of key hematinics—iron, vitamin B12, and folic acid—in healthy individuals versus those with specific hematological disorders. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant metabolic pathways to support further investigation and therapeutic development.
Data Presentation: Comparative Tables of Hematinic Levels
The following tables summarize the typical quantitative levels of iron, vitamin B12, and folic acid, along with related biomarkers, in healthy adults and in individuals with iron-deficiency anemia, pernicious anemia, and megaloblastic anemia. These values are essential for the diagnosis and management of these conditions.
Table 1: Iron Status in Health vs. Iron-Deficiency Anemia
| Parameter | Healthy Adult | Iron-Deficiency Anemia |
| Serum Iron | 60-170 µg/dL | < 60 µg/dL |
| Serum Ferritin | Men: 24-336 ng/mLWomen: 11-307 ng/mL | < 11 ng/mL (women)< 24 ng/mL (men) |
| Total Iron-Binding Capacity (TIBC) | 240-450 µg/dL | > 450 µg/dL[1] |
| Transferrin Saturation | 20-50% | < 15-20%[2] |
| Hemoglobin | Men: 13.0-17.5 g/dLWomen: 12.0-15.5 g/dL | Men: < 13.0 g/dLWomen: < 12.0 g/dL |
Table 2: Vitamin B12 Status in Health vs. Pernicious Anemia
| Parameter | Healthy Adult | Pernicious Anemia |
| Serum Vitamin B12 | 160-950 pg/mL | < 200 pg/mL[3] |
| Serum Methylmalonic Acid (MMA) | < 0.271 µmol/L | > 0.4 µmol/L[4] |
| Serum Homocysteine | 5-15 µmol/L | > 15 µmol/L[5] |
| Anti-Intrinsic Factor Antibodies | Negative | Positive |
Table 3: Folate Status in Health vs. Megaloblastic Anemia (due to Folate Deficiency)
| Parameter | Healthy Adult | Megaloblastic Anemia (Folate Deficiency) |
| Serum Folate | 2.7-17.0 ng/mL | < 2 ng/mL[6] |
| Red Blood Cell (RBC) Folate | 140-628 ng/mL | < 140 ng/mL[7] |
| Serum Homocysteine | 5-15 µmol/L | > 15 µmol/L |
| Mean Corpuscular Volume (MCV) | 80-100 fL | > 100 fL |
Experimental Protocols
Detailed methodologies for the quantification of key hematinics are crucial for reproducible and reliable research. Below are outlines of common experimental protocols.
Spectrophotometric Determination of Serum Iron
This method is based on the reaction of iron with a chromogen to form a colored complex, the absorbance of which is proportional to the iron concentration.
Principle: Iron is released from its binding protein, transferrin, in an acidic medium and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. The ferrous iron then reacts with a chromogenic agent, such as ferrozine or 4,7-diphenyl-1,10-phenanthroline, to form a colored complex that can be measured spectrophotometrically.[8]
Procedure Outline:
-
Sample Preparation: Collect a blood sample and separate the serum.
-
Iron Release and Reduction:
-
To a test tube, add a specific volume of serum.
-
Add an acidic iron-releasing reagent (e.g., hydrochloric acid) to release iron from transferrin.
-
Add a reducing agent (e.g., ascorbic acid or hydroxylamine hydrochloride) to convert Fe³⁺ to Fe²⁺.[9]
-
-
Color Development:
-
Add the chromogenic reagent (e.g., 2,2' bipyridyl) and a buffer solution to maintain the optimal pH (typically 3-5).[10]
-
Allow the mixture to incubate for a specified time to allow for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific iron-chromogen complex (e.g., 522 nm for the 2,2' bipyridyl complex).[10]
-
A blank sample containing all reagents except the serum is used to zero the spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using solutions of known iron concentrations.
-
Determine the iron concentration in the serum sample by comparing its absorbance to the standard curve.
-
Immunoassay for Serum Vitamin B12
Immunoassays are highly sensitive and specific methods for measuring vitamin B12 levels. Competitive binding immunoassays are commonly used.
Principle: This assay is based on the competition between unlabeled vitamin B12 in the sample and a labeled vitamin B12 (e.g., enzyme-linked or radiolabeled) for a limited number of binding sites on a specific antibody or intrinsic factor.[11][12] The amount of labeled vitamin B12 that binds is inversely proportional to the concentration of vitamin B12 in the sample.
Procedure Outline (ELISA-based):
-
Sample Pre-treatment:
-
Treat the serum sample to release vitamin B12 from its binding proteins.
-
-
Competitive Binding:
-
Add the pre-treated sample to microplate wells coated with an anti-vitamin B12 antibody or intrinsic factor.
-
Add a known amount of enzyme-conjugated vitamin B12.
-
Incubate to allow for competitive binding.
-
-
Washing:
-
Wash the wells to remove any unbound components.
-
-
Substrate Addition:
-
Add a substrate that reacts with the enzyme on the conjugated vitamin B12 to produce a colored product.
-
-
Colorimetric Measurement:
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of vitamin B12 in the sample.[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of vitamin B12.
-
Determine the vitamin B12 concentration in the sample by interpolating from the standard curve.
-
Competitive Binding Assay for Serum Folate
Similar to vitamin B12 assays, competitive binding assays are a common method for quantifying serum folate.
Principle: This assay relies on the competition between folate in the sample and a labeled folate for a limited number of binding sites on a folate-binding protein. The amount of labeled folate that binds is inversely proportional to the concentration of folate in the sample.
Procedure Outline:
-
Sample Preparation:
-
Treat the serum sample to release folate from its binding proteins.
-
-
Competitive Binding:
-
Incubate the treated sample with a known amount of labeled folate (e.g., radiolabeled or enzyme-linked) and a limited amount of folate-binding protein.
-
-
Separation:
-
Separate the bound folate from the free folate.
-
-
Measurement:
-
Measure the amount of labeled folate in the bound fraction.
-
-
Quantification:
-
Construct a standard curve using known concentrations of folate.
-
Determine the folate concentration in the sample by comparing its result to the standard curve.
-
Mandatory Visualization: Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate key pathways related to hematinics and hematopoiesis.
Caption: Overview of the Hematopoiesis Signaling Pathway.
Caption: Simplified Iron Metabolism and Transport Pathway.
Caption: Interplay of Vitamin B12 and Folate in One-Carbon Metabolism.
References
- 1. Investigation of iron deficiency anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Vitamin B12 deficiency - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Vitamin B12-folate interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Megaloblastic Macrocytic Anemias - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 8. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csun.edu [csun.edu]
- 10. asdlib.org [asdlib.org]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. Radioimmunoassay that measures serum vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to In Vivo and In Vitro Studies of Hematinic Function
A Note on Terminology: The term "hematinic" refers to a class of substances that are essential for the formation of blood cells, particularly red blood cells, and are used to treat anemia. The most common hematinics include iron, vitamin B12, and folic acid. "Hematinic acid," conversely, is a specific chemical compound—an oxidatively degraded pyrrole derived from protoporphyrin in hemoglobin. Currently, scientific literature extensively covers the function of hematinics, while research on the specific biological functions of this compound is limited. This guide will focus on the comparative methodologies for studying hematinics, with a primary emphasis on iron as a representative example, and will also present the available information on this compound.
I. The Dichotomy of Hematinic Research: In Vivo vs. In Vitro Models
The evaluation of hematinic agents relies on two primary research modalities: in vivo studies, which are conducted within a living organism, and in vitro studies, which are performed in a controlled laboratory environment outside of a living organism. Both approaches offer unique advantages and limitations, and a comprehensive understanding of a hematinic's function necessitates data from both.
-
In vivo studies provide a holistic view of a hematinic's effect, encompassing absorption, distribution, metabolism, and excretion (ADME) within a complex biological system. These studies are crucial for determining the overall physiological response to a hematinic, such as the reversal of anemia. Animal models, particularly rodents, are frequently used to simulate human conditions like iron deficiency anemia.
-
In vitro studies , on the other hand, offer a reductionist approach, allowing researchers to investigate specific mechanisms of action in a controlled setting. These methods are invaluable for screening potential hematinic compounds, studying cellular uptake, and understanding molecular pathways without the confounding variables of a whole organism.
II. Quantitative Data Presentation: A Comparative Analysis
The following tables summarize representative quantitative data from both in vivo and in vitro studies on hematinics, primarily focusing on iron supplementation.
Table 1: Representative In Vivo Data on the Efficacy of Iron Supplementation in an Anemic Rat Model
| Parameter | Anemic Control Group | Iron-Supplemented Group (Ferrous Sulfate) | Reference |
| Hemoglobin (g/dL) | 8.5 ± 0.5 | 13.2 ± 0.7 | [1] |
| Red Blood Cell Count (x10^6/µL) | 4.2 ± 0.3 | 6.8 ± 0.4 | [2] |
| Hematocrit (%) | 28.4 ± 1.5 | 42.1 ± 2.0 | [1] |
| Serum Iron (µg/dL) | 45 ± 8 | 110 ± 12 | [1] |
| Total Iron Binding Capacity (µg/dL) | 450 ± 25 | 300 ± 20 | [1] |
Table 2: Representative In Vitro Data on Iron Bioavailability and Uptake
| Assay Type | Condition | Measured Outcome | Result | Reference |
| Caco-2 Cell Ferritin Formation | Iron Sulfate | Ferritin (ng/mg protein) | 15.2 ± 2.1 | [3] |
| Caco-2 Cell Ferritin Formation | Mesoporous Iron Particles | Ferritin (ng/mg protein) | 25.8 ± 3.5 | [3] |
| In Vitro Digestion/Dialysis | Corn Meal | Dialyzable Iron (%) | 1.5 ± 0.2 | [4] |
| In Vitro Digestion/Dialysis | Corn Meal + Ascorbic Acid | Dialyzable Iron (%) | 4.8 ± 0.5 | [4] |
III. Experimental Protocols
A. In Vivo Protocol: Induction of Iron Deficiency Anemia and Evaluation of a Hematinic Agent in Rats
This protocol describes a common method for evaluating the efficacy of an oral iron supplement.[5][6][7]
-
Animal Model: Male Wistar rats (weighing 180-200g) are used.
-
Induction of Anemia:
-
Rats are fed an iron-deficient diet (containing <5 mg iron/kg) for 4-6 weeks.
-
Anemia is confirmed by measuring hematological parameters (e.g., hemoglobin < 9 g/dL).
-
-
Experimental Groups:
-
Group 1 (Anemic Control): Continues on the iron-deficient diet.
-
Group 2 (Positive Control): Receives the iron-deficient diet supplemented with a known iron source (e.g., ferrous sulfate at 20 mg elemental iron/kg body weight).
-
Group 3 (Test Group): Receives the iron-deficient diet supplemented with the test hematinic compound.
-
-
Treatment Period: Oral administration of supplements occurs daily for 2-4 weeks.
-
Data Collection:
-
Body weight is monitored regularly.
-
Blood samples are collected at baseline and at the end of the study via retro-orbital or tail vein puncture.
-
Hematological analysis is performed to measure hemoglobin, hematocrit, RBC count, MCV, MCH, and MCHC.
-
Serum is collected to measure serum iron and total iron-binding capacity.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to compare the different groups.
B. In Vitro Protocol: Assessment of Iron Bioavailability using the Caco-2 Cell Model
This protocol is used to estimate the amount of iron from a substance that is absorbed by intestinal cells.[3][8]
-
Cell Culture: Human Caco-2 cells are cultured in a suitable medium until they differentiate into a monolayer that mimics the intestinal epithelium.
-
In Vitro Digestion:
-
The food or supplement containing the iron source is subjected to a simulated gastric and intestinal digestion.
-
This involves incubation with pepsin at an acidic pH, followed by pancreatin and bile salts at a neutral pH.
-
-
Application to Caco-2 Cells:
-
The digestate is then applied to the apical side of the Caco-2 cell monolayer.
-
The cells are incubated for a specified period (e.g., 2-24 hours) to allow for iron uptake.
-
-
Measurement of Iron Uptake:
-
After incubation, the cells are washed to remove any unabsorbed iron.
-
The cells are then lysed, and the amount of intracellular ferritin is measured using an immunoassay (e.g., ELISA). Ferritin concentration is directly proportional to the amount of iron taken up by the cells.
-
-
Data Analysis: The ferritin formation in cells exposed to the test substance is compared to that of a control (e.g., ferrous sulfate) to determine relative bioavailability.
IV. This compound: A Note on the Current State of Research
As previously mentioned, research on the specific biological functions of this compound is sparse. One study details its in vitro production from the reaction of hemoglobin with phenylhydrazine, a hemolytic agent.[9]
Key Findings from in vitro Production of this compound:
-
Method: Incubation of hemoglobin with phenylhydrazine under aerobic conditions.[9]
-
Detection: this compound was identified and quantified using gas-liquid chromatography after derivatization.[9]
-
Yield: The production of this compound was dependent on the concentration of phenylhydrazine and the incubation time, with a maximal yield of 18.8 x 10-4% after 2 hours with 20 mM of phenylhydrazine.[9]
This study suggests that this compound is a product of oxidative damage to heme, but its physiological role, if any, remains to be elucidated.[9]
V. Visualizing the Concepts
A. Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of a potential hematinic agent, comparing the in vivo and in vitro pathways.
Caption: A comparative workflow of in vitro and in vivo studies for a potential hematinic agent.
B. Signaling Pathway
This diagram illustrates a simplified signaling pathway for iron in erythropoiesis (the production of red blood cells).
Caption: Simplified signaling pathway of iron regulation in erythropoiesis.[10][11]
VI. Conclusion
Both in vivo and in vitro methodologies are indispensable for the comprehensive evaluation of hematinic agents. In vivo studies in animal models of anemia provide crucial data on the overall efficacy and physiological effects of a compound.[5][7] In contrast, in vitro assays, such as those using Caco-2 cells, offer a rapid and mechanistic understanding of bioavailability and cellular uptake.[4][12] While the function of well-established hematinics like iron is extensively studied through both approaches, the biological role of "this compound" remains largely unexplored, with current literature limited to its formation as a byproduct of heme degradation.[9] Future research may elucidate a functional role for this compound, but for now, the field of hematinic research is primarily focused on substances that can effectively and safely treat anemia.
References
- 1. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro method for predicting the bioavailability of iron from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound by the reaction of hemoglobin with phenylhydrazine: evidence for the oxidative cleavage of heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into iron regulation and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. oar.icrisat.org [oar.icrisat.org]
A Comparative Guide to Hematinics and Erythropoiesis-Stimulating Agents in Red Blood Cell Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the roles and efficacy of key hematinics—iron, vitamin B12, and folic acid—and the primary erythropoiesis-stimulating agent, erythropoietin (EPO), in the regulation and promotion of red blood cell production (erythropoiesis). The information presented herein is intended to support research and development in the field of hematology and drug discovery.
A Note on Terminology: The term "hematinic acid" is not a recognized scientific term for a substance that promotes red blood cell production. It is likely a misnomer for the broader category of "hematinics," which are essential nutrients for erythropoiesis. This guide will focus on these established agents.
Section 1: Comparative Efficacy of Hematinics and Erythropoietin
The following tables summarize quantitative data from clinical studies, offering a side-by-side comparison of the effects of iron, vitamin B12, folic acid, and erythropoietin on key hematological parameters.
Table 1: Comparison of Intravenous Iron and Erythropoietin in Anemia of Chronic Disease
| Parameter | Iron Supplementation (Oral) | Erythropoiesis-Stimulating Agents (ESA) |
| Baseline Hemoglobin (g/dL) | 9.5 ± 0.8 | 9.4 ± 0.7 |
| Hemoglobin at 12 weeks (g/dL) | 11.0 ± 0.9 | 12.3 ± 1.0 |
| Change in Hemoglobin (g/dL) | +1.5 | +2.9 |
| Baseline Serum Ferritin (ng/mL) | 80.5 ± 10.2 | 79.8 ± 9.8 |
| Serum Ferritin at 12 weeks (ng/mL) | 120.4 ± 12.5 | 112.3 ± 11.9 |
| Baseline Transferrin Saturation (%) | Not specified | Not specified |
| Transferrin Saturation at 12 weeks | More pronounced improvement | Less pronounced improvement |
| Data from a randomized clinical trial involving 120 patients with Anemia of Chronic Disease (ACD) receiving either oral iron supplementation (100 mg elemental iron daily) or subcutaneous ESA (epoetin alfa 40,000 IU weekly) for 12 weeks.[1] |
Table 2: Efficacy of Intravenous Iron with Erythropoietin in End-Stage Renal Disease
| Parameter | Erythropoietin (EPO) Group | EPO + IV Iron Group |
| Baseline Hemoglobin (g/dL) | Not specified | Not specified |
| Hemoglobin at 3 months (g/dL) | Significantly lower increase | Significantly higher increase (p<0.05) |
| Baseline Transferrin Saturation (%) | Not specified | Not specified |
| Transferrin Saturation at 3 months (%) | Significantly lower increase | Significantly higher increase (p<0.05) |
| Results from a randomized comparative prospective study of 107 patients with chronic kidney disease on maintenance hemodialysis. The "Iron group" received 200mg of intravenous iron once a month in addition to erythropoietin.[2][3] |
Table 3: Vitamin B12 and Folate Levels in Megaloblastic Anemia
| Parameter | Megaloblastic Anemia Patients (n=50) | Non-Megaloblastic Anemia Controls (n=50) |
| Patients with Low Vitamin B12 (<200 pg/mL) | 80% (40 patients) | 4% (2 patients) |
| Patients with Low Folate (<5.0 ng/mL) | 88% (44 patients) | 24% (12 patients) |
| Patients with High Homocysteine | 80% | 20% |
| Data from a comparative assessment of serum vitamin B12, folate, and homocysteine levels.[4][5][6] |
Section 2: Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of hematinics and erythropoiesis are provided below.
Bone Marrow Aspiration and Smear Preparation
This protocol outlines the standard procedure for obtaining and preparing bone marrow aspirates for cytological evaluation.
Materials:
-
Bone marrow aspiration needle (e.g., Osgood needle, size 16 or 18)
-
Sterile drapes and gloves
-
Antiseptic solution (e.g., iodine)
-
Local anesthetic (1% or 2% lidocaine)
-
Syringes (10 mL and 20 mL)
-
Glass microscope slides
-
EDTA and sodium heparin collection tubes
-
Formalin container for clot and core biopsy
Procedure:
-
Patient Preparation: Position the patient (typically in the lateral decubitus position for posterior iliac crest aspiration) and identify the aspiration site.[7]
-
Anesthesia: Aseptically prepare the skin. Anesthetize the skin, subcutaneous tissue, and periosteum with lidocaine.[7][8]
-
Needle Insertion: Make a small skin incision. Insert the bone marrow aspiration needle with the stylet in place through the cortex of the bone with a twisting motion until it is firmly situated in the marrow cavity.[7][8]
-
Aspiration: Remove the stylet and attach a 20 mL syringe. Aspirate approximately 0.5 to 1.0 mL of bone marrow. An assistant should immediately begin preparing smears from this initial aspirate to avoid clotting.[8][9]
-
Smear Preparation:
-
Place a drop of the aspirate on a clean glass slide.
-
Tilt the slide to allow marrow particles (spicules) to be visualized.
-
Use the edge of a second slide to isolate a few spicules.
-
Transfer the spicules to a new slide.
-
Gently crush the spicules between two slides and pull them apart horizontally to create a thin smear.[7][10]
-
Allow the smears to air dry completely.[9]
-
-
Sample Collection for Other Tests: Collect additional aspirate into EDTA tubes (for morphology and molecular studies) and heparin tubes (for cytogenetics and flow cytometry).[9] Allow some aspirate to clot in a syringe or tube for a clot section, which is then placed in formalin.[11]
-
Core Biopsy (if required): Following aspiration, a core biopsy can be obtained using a biopsy needle. Touch preparations (imprints) of the core biopsy can be made on glass slides before placing the core in formalin.[11]
Staining of Bone Marrow Iron Stores (Perls' Prussian Blue Stain)
This protocol is used to assess the amount of storage iron (hemosiderin) in bone marrow macrophages and developing red blood cells (sideroblasts).
Materials:
-
Air-dried bone marrow aspirate smears
-
Methanol (for fixation)
-
2% Potassium Ferrocyanide solution
-
2% Hydrochloric Acid (HCl) solution
-
Counterstain (e.g., 0.1% aqueous Safranin or Eosin)
-
Coplin jars or staining dishes
-
Distilled water
Procedure:
-
Fixation: Fix the air-dried bone marrow smears in absolute methanol for 10-15 minutes. Allow the slides to air dry.[12][13]
-
Staining Solution Preparation: Immediately before use, prepare the working iron stain solution by mixing equal parts of 2% potassium ferrocyanide and 2% HCl.[12]
-
Staining: Immerse the fixed slides in the freshly prepared staining solution for 10-15 minutes at room temperature.[12][13]
-
Washing: Rinse the slides thoroughly with distilled water for about 20 minutes.[12][13]
-
Counterstaining: Immerse the slides in the counterstain (e.g., Safranin) for 10-15 seconds to stain the cell nuclei and cytoplasm.[12]
-
Final Wash and Mounting: Briefly wash the slides in distilled water, allow them to air dry completely, and then mount with a coverslip.
Interpretation:
-
Storage iron (hemosiderin) will appear as bright blue granules.
-
Cell nuclei will be stained red, and the cytoplasm will be pink.[12]
Flow Cytometry for Identification of Erythroid Progenitors
This protocol provides a general framework for identifying and quantifying different stages of erythroid precursors in a bone marrow or fetal liver sample using flow cytometry.
Materials:
-
Single-cell suspension of bone marrow or fetal liver cells
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% fetal bovine serum)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD71-FITC, Ter119-PE)
-
Red Blood Cell Lysis Buffer (optional, if using peripheral blood or heavily blood-contaminated bone marrow)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the hematopoietic tissue. If necessary, lyse red blood cells using a lysis buffer.[14] Wash the cells with PBS and resuspend them in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.[14]
-
Antibody Staining:
-
Aliquot approximately 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pretitrated amounts of fluorochrome-conjugated antibodies (e.g., anti-CD71 and anti-Ter119).
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
-
Washing: After incubation, wash the cells by adding 2 mL of Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.[14] Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 500 µL) of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the data on a flow cytometer. Set up appropriate gates to exclude debris and doublets. Analyze the expression of CD71 (transferrin receptor) and Ter119 (a marker for more mature erythroid cells) to identify and stage the erythroid progenitor and precursor populations.[15][16]
Section 3: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in erythropoiesis and a general experimental workflow.
Caption: Key signaling pathways in red blood cell production.
Caption: General workflow for assessing erythropoiesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Comparative Assessment of Vitamin-B12, Folic Acid and Homocysteine Levels in Relation to p53 Expression in Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Assessment of Vitamin-B12, Folic Acid and Homocysteine Levels in Relation to p53 Expression in Megaloblastic Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Assessment of Vitamin-B12, Folic Acid and Homocysteine Levels in Relation to p53 Expression in Megaloblastic Anemia | PLOS One [journals.plos.org]
- 7. Bone marrow aspiration and biopsy. Technique and considerations | Revista Médica del Hospital General de México [elsevier.es]
- 8. Bone Marrow Aspiration and Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mlabs.umich.edu [mlabs.umich.edu]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. pmspc.org [pmspc.org]
- 12. inflathrace.gr [inflathrace.gr]
- 13. How should stainable iron in bone marrow films be assessed? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.pasteur.fr [research.pasteur.fr]
- 15. Flow Cytometry [umassmed.edu]
- 16. Frontiers | Delineation of erythropoietic intermediates by flow cytometry [frontiersin.org]
Navigating Specificity: A Comparative Analysis of Cross-Reactivity in Hematinic Acid Immunoassays
Understanding Immunoassay Specificity
Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2][3] In the context of Hematinic acid analysis, this could lead to an overestimation of its concentration in a sample. The extent of this interference is determined by the degree of similarity between the cross-reacting molecule and this compound's epitope, the specific part of the antigen that the antibody recognizes.[4]
Competitive enzyme-linked immunosorbent assays (ELISAs) are a common format for the detection of small molecules like this compound.[5][6] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, as it outcompetes the labeled analyte.
Comparative Analysis of Cross-Reactivity
To ensure accurate quantification, it is crucial to assess the cross-reactivity of an immunoassay with potentially interfering substances. The following table presents hypothetical cross-reactivity data for two fictional this compound immunoassay kits, "Assay Kit A" and "Assay Kit B," against a panel of structurally related compounds.
| Compound | Structure | % Cross-Reactivity (Assay Kit A) | % Cross-Reactivity (Assay Kit B) |
| This compound | C₈H₉NO₄ | 100% | 100% |
| Methylsuccinimide | C₅H₇NO₂ | <0.1% | 0.5% |
| Glutarimide | C₅H₇NO₂ | <0.1% | 0.2% |
| 2-Methyl-3-oxoadipic acid | C₇H₁₀O₅ | 1.2% | 5.8% |
| 3-Carboxy-3-methyl-2,5-dioxo-1-pyrrolidinepropanoic acid | C₉H₁₁NO₆ | 3.5% | 12.1% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Protocols
The determination of cross-reactivity is a critical validation experiment for any immunoassay.[7] The following is a detailed protocol for assessing the cross-reactivity of a competitive immunoassay for this compound.
Principle of the Competitive Immunoassay
In this assay, a known amount of this compound is coated onto the wells of a microplate. The sample containing an unknown amount of this compound is mixed with a fixed amount of anti-Hematinic acid antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Cross-Reactivity Assessment Workflow
The cross-reactivity of an immunoassay is determined by measuring the concentration of a cross-reacting compound that is required to displace 50% of the labeled antigen from the antibody (the IC50 value). This is then compared to the IC50 value of the target analyte, this compound.
Materials:
-
This compound Immunoassay Kit (including coated microplate, anti-Hematinic acid antibody, enzyme-conjugated secondary antibody, substrate, wash buffer, and stop solution)
-
This compound standard
-
Potential cross-reacting compounds
-
Microplate reader
Procedure:
-
Prepare Standards and Cross-Reactant Solutions:
-
Prepare a series of dilutions of the this compound standard (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare a series of dilutions for each potential cross-reacting compound, typically at higher concentrations than the this compound standard.
-
-
Assay Protocol:
-
Add a fixed volume of the anti-Hematinic acid antibody to each well of the coated microplate.
-
Add the prepared standards or cross-reactant solutions to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound antibodies and other components.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate to each well and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reacting compounds.
-
Determine the IC50 value for this compound and each cross-reacting compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. sinobiological.com [sinobiological.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Unraveling the Biological Profile of Hematinic Acid: A Comparative Analysis Becomes Elusive
Despite extensive investigation into the biological activity of Hematinic acid and its analogs, a comprehensive comparative guide as requested cannot be formulated due to a significant lack of publicly available experimental data. While the chemical identity of this compound is established as 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid, detailed studies quantifying its biological effects and those of its structural analogs are not present in the accessible scientific literature.
This compound, a product of hemoglobin degradation, has been anecdotally cited for its potential role in enhancing blood quality by increasing hemoglobin and erythrocyte counts, suggesting a possible therapeutic application in treating anemia.[1] However, this general assertion is not substantiated by specific, quantitative in vitro or in vivo studies that would be necessary for a rigorous comparative analysis.
Our research strategy involved a multi-faceted approach to gather the requisite information. Initial broad searches for the "biological activity of this compound and its analogs" were met with a deluge of information on the general class of substances known as "hematinics," which includes well-studied compounds like iron supplements, vitamin B12, and folic acid. These results, while relevant to the broader topic of anemia treatment, did not provide specific data on this compound itself.
Subsequent, more targeted searches using the specific chemical name, IUPAC name [3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid], and CAS number (487-65-0) of this compound were performed to narrow down the search. These efforts successfully identified the chemical structure and synthesis methods for the compound. However, these focused inquiries failed to uncover any detailed pharmacological studies, experimental protocols, or quantitative data regarding its biological activity. Major scientific databases such as PubChem do not currently list any bioactivity data for this compound.
To further broaden the search for comparative data, investigations were launched into the biological activities of structurally similar compounds, specifically derivatives of maleimide and succinimide containing a propanoic acid side chain. While these searches yielded information on various biological activities, including anticancer, anti-inflammatory, and anti-diabetic properties of some of these derivatives, the therapeutic areas were disparate from the implied hematinic-like activity of this compound.[2][3][4][5][6][7][8] Consequently, a direct and meaningful comparison with this compound's purported effects on blood parameters could not be established.
Should research in this area become available in the future, a comprehensive comparison guide could be developed. For researchers interested in the broader field of anemia treatment, a comparative analysis of different formulations of iron supplements or a review of the mechanisms of action of folic acid and its derivatives could be viable alternative topics with a wealth of available experimental data.
References
- 1. Buy this compound | 487-65-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a novel albumin-based and maleimidopropionic acid-conjugated peptide with prolonged half-life and increased in vivo anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Correlation of Hematinic acid levels with other markers of hemolysis
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of hemolysis, the premature destruction of red blood cells (RBCs), is critical in a multitude of research and clinical contexts, from understanding disease pathogenesis to evaluating the safety of novel therapeutics. While a direct, quantitative correlation for hematinic acid—a product of oxidative hemoglobin degradation—with standard hemolytic markers is not well-established in existing literature, a panel of well-characterized biomarkers provides a robust framework for monitoring and quantifying hemolytic events. This guide offers a comparative analysis of these key markers, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Defining this compound
This compound (C8H9NO4) is recognized as a product of the oxidative degradation of the porphyrin ring of hemoglobin. While its formation is linked to hemoglobin breakdown, it is not currently utilized as a routine quantitative marker for hemolysis in clinical or research settings. Consequently, there is a lack of established quantitative data correlating its serum or plasma levels with the primary markers of hemolysis. This guide will, therefore, focus on the established and clinically validated biomarkers for assessing hemolysis.
Core Markers of Hemolysis: A Comparative Overview
The gold-standard biomarkers for assessing hemolysis are Lactate Dehydrogenase (LDH), Haptoglobin, Indirect Bilirubin, and Reticulocyte Count. Each provides a distinct window into the processes of RBC lysis and the subsequent physiological response. An ideal assessment of hemolysis involves the concurrent measurement of these markers.
| Biomarker | Principle | Change in Hemolysis | Key Advantages | Limitations |
| Lactate Dehydrogenase (LDH) | An intracellular enzyme released from lysed RBCs. | Increased | High sensitivity for RBC lysis. | Low specificity; elevated in other conditions involving tissue damage (e.g., liver or heart). |
| Haptoglobin | A plasma protein that binds free hemoglobin released from lysed RBCs. The complex is then cleared by the reticuloendothelial system. | Decreased | High specificity for intravascular hemolysis. | Can be consumed in extravascular hemolysis as well. As an acute phase reactant, levels can be normal or elevated in the presence of inflammation, potentially masking hemolysis. |
| Indirect (Unconjugated) Bilirubin | A breakdown product of the heme component of hemoglobin. | Increased | Reflects the increased catabolism of heme following RBC destruction. | Can be elevated in liver diseases (e.g., Gilbert's syndrome) and may not always be increased in mild hemolysis.[1] |
| Reticulocyte Count | Immature red blood cells released from the bone marrow. | Increased | Indicates the bone marrow's compensatory response to red blood cell loss. | The response may be blunted by bone marrow suppression or deficiencies in nutrients like iron or folate. |
Quantitative Correlation Between Hemolysis Markers
Studies have established correlations between the primary markers of hemolysis, which can be valuable for a comprehensive assessment. The following table summarizes these relationships observed in patients with hemolytic conditions like sickle cell disease.
| Correlated Markers | Correlation Coefficient (r) | Description of Relationship |
| LDH and Haptoglobin | Inverse Correlation | As LDH levels rise due to RBC lysis, haptoglobin levels decrease as it is consumed by binding to free hemoglobin.[2] |
| LDH and Plasma Hemoglobin | Significant Positive Correlation | Both are released from lysed RBCs, leading to a direct relationship in their plasma concentrations.[2] |
| LDH and Reticulocyte Count | Significant Positive Correlation | Increased RBC destruction (higher LDH) triggers a compensatory increase in the production of new RBCs (higher reticulocyte count).[2] |
| LDH and Indirect Bilirubin | Strong Positive Correlation | Increased RBC breakdown leads to higher levels of both the intracellular enzyme LDH and the heme breakdown product, bilirubin.[2] |
| Plasma Free Hemoglobin and AST | R = 0.587 | Aspartate aminotransferase (AST) is another enzyme released from RBCs, correlating with the amount of free hemoglobin in the plasma.[3] |
| Plasma Free Hemoglobin and Total Bilirubin | R = 0.475 | The breakdown of free hemoglobin directly leads to the production of bilirubin.[3] |
| Plasma Free Hemoglobin and Reticulocyte Count | R = 0.316 | Increased free hemoglobin from hemolysis stimulates the bone marrow to release more reticulocytes.[3] |
| Hematocrit and Indirect Bilirubin | r = -0.574 | In cattle with hemolytic anemia, as the hematocrit (a measure of red blood cell volume) decreases, the level of indirect bilirubin increases.[4] |
| Hematocrit and Reticulocyte Count | r = -0.467 | As the volume of red blood cells decreases, the bone marrow's compensatory production of reticulocytes increases.[4] |
Experimental Protocols
Accurate and reproducible data are paramount. The following are detailed methodologies for the key experiments cited.
Lactate Dehydrogenase (LDH) Activity Assay (Colorimetric)
This protocol is based on the principle that LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Centrifuge at 1000-2000 x g for 10 minutes at room temperature.
-
Carefully collect the serum and store on ice. If not assayed immediately, store at -80°C. Avoid repeated freeze-thaw cycles.
-
Dilute serum samples (e.g., 1:100) with assay buffer to ensure readings are within the standard curve range.[5]
-
-
Assay Procedure:
-
Prepare a standard curve using a provided NADH or LDH standard.
-
Add a small volume of diluted sample (e.g., 5 µL) to a 96-well plate.[5]
-
Prepare a reaction mix containing the LDH substrate and a tetrazolium salt/diaphorase solution.
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.[5][6]
-
Stop the reaction using a stop solution (e.g., 1M acetic acid).[7]
-
Measure the absorbance at a specific wavelength (e.g., 450-490 nm) using a microplate reader.[7]
-
Calculate LDH activity based on the standard curve.
-
Haptoglobin Measurement (Nephelometric Assay)
This method measures the turbidity created by the formation of antigen-antibody complexes when an anti-haptoglobin antibody is added to a serum sample.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
The serum can be used directly or stored at 2-8°C for up to 5 days, or at -20°C for longer periods.
-
-
Assay Procedure:
-
The assay is typically performed on an automated nephelometer.
-
A specific volume of the patient's serum is mixed with a reagent containing anti-human haptoglobin antibodies.[8]
-
The mixture is incubated, allowing for the formation of haptoglobin-antibody complexes.
-
A light beam is passed through the sample, and the amount of light scattered by the immune complexes is measured.[8]
-
The intensity of the scattered light is proportional to the concentration of haptoglobin in the sample.
-
The concentration is calculated by comparing the scatter to that of known calibrators.[8]
-
Indirect Bilirubin Measurement (Colorimetric - Jendrassik-Grof Method)
This protocol involves the diazotization of bilirubin to form a colored azobilirubin compound.
-
Sample Preparation:
-
Collect whole blood in a serum separator tube. Protect the sample from light as bilirubin is light-sensitive.
-
Centrifuge to separate the serum.
-
Serum should be analyzed promptly or stored at 2-8°C in the dark for up to 4 days.[9]
-
-
Assay Procedure:
-
Total Bilirubin Measurement:
-
The serum sample is mixed with a solution containing a diazo reagent (diazotized sulfanilic acid) in the presence of an accelerator (e.g., caffeine-benzoate or dimethylsulfoxide) which enables both conjugated and unconjugated bilirubin to react.[9][10]
-
The reaction produces a colored azobilirubin compound.
-
The absorbance of this solution is measured spectrophotometrically (e.g., at 525-555 nm).[9][10]
-
-
Direct Bilirubin Measurement:
-
The serum sample is mixed with the diazo reagent without the accelerator. Only the water-soluble conjugated (direct) bilirubin reacts.
-
The absorbance of the resulting colored solution is measured.
-
-
Calculation of Indirect Bilirubin:
-
Indirect Bilirubin = Total Bilirubin - Direct Bilirubin.[11]
-
-
Reticulocyte Count (Automated Flow Cytometry)
This method uses fluorescent dyes that bind to the residual RNA in reticulocytes, allowing for their differentiation and enumeration.
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
The sample should be well-mixed before analysis.
-
-
Assay Procedure:
-
The whole blood sample is aspirated by an automated hematology analyzer.
-
The sample is mixed with a reagent containing a fluorescent dye (e.g., thiazole orange or polymethine) that specifically stains RNA.[12]
-
The stained cells pass through a flow cell where they are illuminated by a laser.
-
The instrument detects the fluorescence and light scatter signals from each cell.
-
Reticulocytes are identified and enumerated based on their specific fluorescence intensity.
-
The result is typically reported as both a percentage of total red blood cells and an absolute count.[13]
-
Visualizing the Interplay of Hemolysis Markers
The following diagram illustrates the logical relationships and workflow for assessing hemolysis using the standard biomarker panel.
Caption: Workflow of hemolysis marker analysis.
This guide provides a foundational framework for the comparative analysis of key hemolysis markers. For specific research applications, further validation and optimization of these protocols may be necessary.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Lactate dehydrogenase as a biomarker of hemolysis-associated nitric oxide resistance, priapism, leg ulceration, pulmonary hypertension, and death in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma free hemoglobin is associated with LDH, AST, total bilirubin, reticulocyte count, and the hemolysis score in patients with sickle cell anemia | springermedizin.de [springermedizin.de]
- 4. Identification of hemolytic anemia in Korean indigenous cattle with a criteria value of reticulocyte count, indirect bilirubin, and L-lactate concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. labtest.com.br [labtest.com.br]
- 11. Bilirubin Blood Test: Procedure, Preparation, and Risks [healthline.com]
- 12. Reticulocyte count: a simple test but tricky interpretation! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Inter-laboratory Comparison of Folic Acid Measurement: A Guide for Researchers
A note on terminology: The term "Hematinic acid" is not standard in scientific literature. "Haematinics" are a class of substances, including iron, vitamin B12, and folic acid, essential for blood formation.[1][2] This guide focuses on the inter-laboratory comparison of folic acid measurement, a critical haematinic, for which comparative data is available.
This guide provides an objective comparison of analytical methods for the measurement of folic acid, supported by data from inter-laboratory studies. It is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical techniques.
Data Presentation: Performance of Folic Acid Measurement Methods
The following table summarizes the performance of different analytical methods for folic acid measurement as reported in international round-robin studies. These studies are crucial for assessing the comparability, precision, and accuracy of methods across different laboratories.[3][4][5]
| Analytical Method | Analyte | Sample Matrix | Inter-laboratory Precision (CV%) | Spike Recovery (%) | Relative Bias (%) | Key Observations |
| HPLC-MS/MS (Adapted CDC Method) | 5-methyltetrahydrofolate (5-methylTHF) | Serum | 1.7 - 6.0 | 82 - 111 | -0.6 to 16 | Good agreement and precision among laboratories using a standardized method.[5] |
| Folic Acid | Serum | 3.9 - 23 | 64 - 102 | -3.3 to 67 | Performance for folic acid is highly variable and needs improvement.[5] | |
| HPLC-MS/MS (Independently Developed) | 5-methyltetrahydrofolate (5-methylTHF) | Serum | 4.6 - 11 | 59 - 138 | -24 to 30 | Wider variability in results compared to the adapted CDC method.[5] |
| Folic Acid | Serum | 4.9 - 20 | 67 - 198 | -47 to 578 | Significant variability and bias, highlighting the need for method standardization.[5] | |
| Microbiological Assay | Total Folate | Serum & Whole Blood | 27.6 (Serum), 35.7 (Whole Blood) | Not Reported | Not Reported | High inter-method variation, especially at low folate concentrations.[4] |
| Radioimmunoassay (RIA) | Total Folate | Serum & Whole Blood | 27.6 (Serum), 35.7 (Whole Blood) | Not Reported | Not Reported | Contributes to the overall high coefficient of variation observed in multi-method studies.[4] |
CV% : Coefficient of Variation, a measure of the relative variability. Spike Recovery : The accuracy of the method in detecting a known amount of analyte added to a sample. Relative Bias : The systematic difference between the results from a laboratory and a reference value.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability in inter-laboratory comparisons. Below are outlines of common protocols for folic acid analysis.
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of different forms of folate.
-
Principle: This technique separates different folate forms using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using a tandem mass spectrometer.
-
Sample Preparation:
-
Protein Precipitation: To a blood serum or plasma sample, a protein precipitating agent like zinc sulfate in methanol or trichloroacetic acid is added.[6]
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.[6]
-
Supernatant Collection: The clear supernatant containing the folates is carefully transferred to a clean tube for analysis.[6]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is used to generate charged folate molecules.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each folate form.
-
2. Microbiological Assay
This is the traditional method for measuring total folate activity.
-
Principle: The assay relies on the growth of a microorganism, typically Lactobacillus rhamnosus, which requires folate for its growth. The extent of bacterial growth is proportional to the amount of folate in the sample.
-
Sample Preparation:
-
Lysis: For whole blood, red blood cells are lysed to release intracellular folates.
-
Enzymatic Digestion: Samples are treated with a conjugase (an enzyme from hog kidney or chicken pancreas) to convert polyglutamyl folates into the monoglutamyl form that the bacteria can utilize.
-
-
Assay Procedure:
-
Inoculation: A folate-free growth medium is prepared, and the sample extract is added. The medium is then inoculated with the test organism.
-
Incubation: The mixture is incubated for a specific period (e.g., 48 hours) to allow for bacterial growth.
-
Measurement: The bacterial growth is measured by turbidimetry (measuring the cloudiness of the solution) or by colorimetric methods after the addition of an indicator.
-
-
Quantification: The folate concentration in the sample is determined by comparing the growth obtained with that of a standard curve prepared using known concentrations of folic acid.
Mandatory Visualizations
Diagram 1: Inter-laboratory Comparison Workflow
Caption: Workflow of an inter-laboratory comparison study.
Diagram 2: Simplified Folic Acid Metabolic Pathway
Caption: Simplified overview of the folic acid metabolic pathway.
References
- 1. Hematinics: Ferrous sulphate, Ferrous gluconate | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid measured in serum by different HPLC-MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of an international round robin for serum and whole-blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hematinic Acid
The responsible management of chemical waste is paramount for ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of hematinic acid, aligning with general best practices for laboratory chemical waste management. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.
Immediate Safety and Operational Plan
When handling this compound, all laboratory personnel should treat it as a hazardous substance.[1][2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent accidental exposure. In the event of a spill, the affected area should be immediately isolated, and the spilled material, along with any contaminated cleanup supplies, must be treated as hazardous waste.[1][2]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H9NO4 | [3][4][5][6] |
| Molecular Weight | 183.16 g/mol | [3][5][6] |
| Boiling Point | 316.82°C (estimate) | [7] |
| Water Solubility | 39g/L (at 20°C) | [7] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste from a laboratory setting. This protocol is based on general guidelines for hazardous waste disposal and should be performed in accordance with your institution's specific policies and local regulations.
-
Waste Characterization: Unless explicitly determined to be non-hazardous by a qualified safety officer, treat all this compound waste as hazardous chemical waste.[1][2]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[8][9] It is particularly important to store acids and bases separately.[9]
-
Containerization:
-
Use a chemically compatible and leak-proof container for collecting this compound waste. The original container is often the most suitable option.[1][2][8]
-
Ensure the container is in good condition, with a secure, screw-type lid to prevent spills and evaporation.[1][2][8] Makeshift lids such as plastic wrap or aluminum foil are not acceptable.[1][2]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the control of laboratory personnel and away from high-traffic areas.[1][2][8]
-
The SAA must have secondary containment, such as a tray or tub, to contain any potential leaks.[1][2][9]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for collection and final disposal.[8][10]
-
Do not dispose of this compound down the sink or in the regular trash.[1][2][8][9] Evaporation of the waste, even in a fume hood, is also prohibited.[1][2][9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Experimental Protocols Cited
References
- 1. vumc.org [vumc.org]
- 2. vumc.org [vumc.org]
- 3. This compound | C8H9NO4 | CID 68098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Buy this compound | 487-65-0 [smolecule.com]
- 7. This compound | 487-65-0 [chemicalbook.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.ca [fishersci.ca]
Essential Safety and Handling of Hematinic Acid for Laboratory Professionals
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Hematinic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of structurally similar compounds, such as pyrrole-dicarboxylic acids, and general best practices for handling laboratory chemicals.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact, which may cause irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes, which could cause serious irritation.[1][2] |
| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved N95 respirator or higher should be used. | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[1][2] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
3.1. Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
3.2. Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material.
-
Collect: Place the contained material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
3.3. Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
First Aid Measures
Table 2: First Aid Procedures for Exposure to this compound
| Exposure Route | First Aid Instructions |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This guidance is intended to provide essential safety information. Always consult with your institution's safety officer before beginning any new experimental protocol involving chemicals with unknown hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
